Cyclopentyl(2-hydroxyphenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51795-96-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclopentyl-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 |
InChI Key |
FHUXPGWBJXGPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Cyclopentyl 2 Hydroxyphenyl Methanone
Classical Retrosynthetic Approaches to Cyclopentyl(2-hydroxyphenyl)methanone
Traditional methods for the formation of the carbon-carbon bond between the cyclopentyl and the hydroxyphenyl moieties form the bedrock of synthetic strategies towards this compound. These approaches often involve well-established reactions that have been refined over decades.
Friedel-Crafts Acylation Protocols for Substituted Benzophenones
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. wikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, this would involve the acylation of phenol (B47542) with cyclopentanecarbonyl chloride.
However, the direct acylation of phenols can be complicated by competing O-acylation to form a phenyl ester. stackexchange.com The ratio of C-acylation to O-acylation is highly dependent on the reaction conditions, including the choice of catalyst and solvent. stackexchange.com To favor C-acylation, an excess of the Lewis acid catalyst is often employed, which can coordinate to the phenolic oxygen, thus reducing its nucleophilicity and promoting electrophilic attack on the aromatic ring. stackexchange.com The Fries rearrangement of the initially formed phenyl ester to the desired hydroxyarylketone under Friedel-Crafts conditions is also a viable pathway. Protecting the hydroxyl group as a silyl (B83357) ether prior to acylation can circumvent the issue of O-acylation, with the silyl group being removed during aqueous workup. google.com
Table 1: Representative Conditions for Friedel-Crafts Acylation of Phenols
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25-30 | 2-Hydroxybenzophenone (B104022) / 4-Hydroxybenzophenone | Variable |
| Acetic Anhydride | TfOH | Neat | 25 | 2-Hydroxyacetophenone / 4-Hydroxyacetophenone | >90 |
| p-Chlorobenzoylchloride | K-10 Clay supported Fe³⁺ | Ethylene Dichloride | 40 | 4-Chloro-4'-hydroxybenzophenone | 97 |
This table presents data for analogous reactions to illustrate typical conditions and outcomes.
Organometallic Reagent-Based Syntheses (e.g., Grignard, Organolithium Additions)
The use of organometallic reagents provides a powerful and direct route to ketones. For the synthesis of this compound, a plausible approach involves the reaction of an organometallic derivative of cyclopentane (B165970) with a suitable salicylaldehyde (B1680747) or salicylic (B10762653) acid derivative.
A highly relevant example is the synthesis of cyclopentyl phenyl ketone, which has been achieved through the reaction of cyclopentylmagnesium bromide (a Grignard reagent) with benzonitrile. google.com Adapting this to the target molecule, cyclopentylmagnesium bromide could be reacted with 2-methoxybenzonitrile, followed by demethylation to yield the desired 2-hydroxyphenyl ketone. The rate of formation of cyclopentylmagnesium bromide from cyclopentyl bromide and magnesium in diethyl ether has been shown to be transport-limited. harvard.edu
Alternatively, the Grignard reagent can be added to salicylaldehyde. nih.gov The initial product would be a secondary alcohol, which would then require oxidation to the corresponding ketone. Various oxidizing agents can be employed for this transformation. A similar strategy could involve the use of cyclopentyllithium, which would react in a comparable manner.
Table 2: Synthesis of Ketones using Organometallic Reagents
| Organometallic Reagent | Electrophile | Key Step | Product |
| Phenylmagnesium Bromide | Benzonitrile | Nucleophilic Addition | Benzophenone (B1666685) |
| Cyclopentylmagnesium Bromide | Benzonitrile | Nucleophilic Addition | Cyclopentyl Phenyl Ketone |
| sec-Butyllithium | N-Methoxy-N-methyl-2-hydroxybenzamide | Nucleophilic Acyl Substitution | (2-Hydroxyphenyl)(1-methylpropyl)methanone |
This table provides examples of related syntheses to demonstrate the utility of this approach.
Ester-Mediated Routes and Transacylation Reactions
Ester-mediated routes offer another classical avenue for the synthesis of ketones. One such method is the reaction of an organometallic reagent with a Weinreb amide (N-methoxy-N-methylamide). The resulting intermediate is stable to further addition and is readily hydrolyzed to the corresponding ketone. In the context of this compound synthesis, 2-hydroxy-N-methoxy-N-methylbenzamide could be treated with cyclopentylmagnesium bromide or cyclopentyllithium.
Transacylation reactions, while less common for this specific transformation, could conceptually be employed. These reactions involve the transfer of an acyl group from one molecule to another.
Advanced and Sustainable Synthetic Strategies for this compound
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These advanced strategies often rely on catalysis to achieve high selectivity and atom economy.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck Variants)
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a prominent example. libretexts.orgorganic-chemistry.org For the synthesis of this compound, a plausible Suzuki coupling would involve the reaction of a cyclopentylboronic acid or its ester with 2-hydroxy-iodobenzene or a related derivative in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The synthesis of 2-hydroxybenzophenone derivatives via Suzuki coupling has been reported. frontiersin.org
The Negishi coupling utilizes an organozinc reagent in place of the organoboron species and is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgchem-station.com A potential Negishi coupling approach would involve the reaction of a cyclopentylzinc halide with a 2-halophenol derivative. Nickel catalysts are also effective for Negishi couplings. researchgate.netyoutube.com
The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgchem-station.com While not a direct route to the target ketone, variants of the Heck reaction, such as the reductive Heck reaction, can be used to form C(sp³)–C(sp²) bonds. nih.gov A more direct application might involve a carbonylative Heck-type reaction.
Table 3: Overview of Potential Cross-Coupling Strategies
| Coupling Reaction | Cyclopentyl Reagent | Aromatic Reagent | Catalyst System (Typical) |
| Suzuki-Miyaura | Cyclopentylboronic acid | 2-Iodo- or 2-bromophenol | Pd(PPh₃)₄ / Base |
| Negishi | Cyclopentylzinc chloride | 2-Iodo- or 2-bromophenol | Pd(dba)₂ / Ligand |
| Heck (variant) | Cyclopentene | 2-Iodophenol (with CO) | Pd(OAc)₂ / Ligand |
This table outlines conceptual cross-coupling routes to the target molecule.
Organocatalytic and Biocatalytic Approaches in Ketone Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not yet established, general organocatalytic methods for ketone synthesis could be adapted. For instance, organocatalytic dearomatization of phenols followed by functionalization could provide a route to related structures. nih.gov Enantioselective [4+2] cyclizations involving ortho-hydroxyphenyl para-quinone methides have been achieved using organocatalysts. rsc.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes such as lipases have been shown to catalyze novel reactions, including decarboxylative Michael additions. nih.gov While a direct biocatalytic route to this compound has not been reported, the synthesis of α-hydroxy ketones using thiamine (B1217682) diphosphate-dependent enzymes is well-established, suggesting the potential for future development of biocatalytic methods for this class of compounds. researchgate.net
Flow Chemistry Techniques for Continuous Synthesis and Process Intensification
Continuous flow chemistry represents a significant paradigm shift from traditional batch processing in the synthesis of fine chemicals and pharmaceutical intermediates. This technology offers superior control over reaction parameters, enhanced safety, and potential for automation. While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles can be applied based on established flow syntheses of similar aromatic ketones.
Process intensification, a key objective of flow chemistry, aims to develop smaller, more efficient, and sustainable chemical production methods. For the synthesis of aromatic ketones, this can be achieved through:
Miniaturized Reactors: Microreactors or packed-bed reactors offer high surface-area-to-volume ratios, leading to excellent heat and mass transfer. This allows for precise temperature control, which is crucial in managing the exothermic nature of reactions like Friedel-Crafts acylation, a primary method for synthesizing such ketones.
Automated Control: Integrating process analytical technology (PAT) allows for real-time monitoring and control of critical parameters such as temperature, pressure, and reactant concentration, ensuring consistent product quality and optimizing yield.
A hypothetical flow process for this compound could involve pumping a stream of phenol and a cyclopentyl acylating agent through a heated reactor column packed with a solid acid catalyst. The product stream would then continuously pass through in-line purification modules to isolate the desired compound.
Solvent-Free and Green Chemistry Principles in this compound Production
Adherence to the principles of green chemistry is essential for the sustainable production of this compound. Key strategies include the use of solvent-free conditions and recyclable catalysts.
Solvent-Free Synthesis: Many organic reactions, including acylations, can be performed under solvent-free or "neat" conditions, often facilitated by microwave irradiation or mechanical grinding (mechanochemistry). These methods reduce the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. For instance, the acylation of phenols can be achieved by mixing the reactants with a solid acid catalyst and heating, eliminating the need for a solvent.
Green Chemistry Approaches:
Catalyst Selection: Replacing traditional homogeneous catalysts like aluminum chloride (AlCl₃), which generate significant waste, with heterogeneous solid acid catalysts is a primary green strategy. nih.gov Catalysts such as zeolites, sulfonic acid-functionalized resins, or phosphotungstic acid encapsulated in porous materials are advantageous as they can be easily separated from the reaction mixture and reused across multiple cycles. nih.govgoogle.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Fries rearrangement of a phenolic ester, for example, is an intramolecular reaction with 100% atom economy for the conversion of the ester to the hydroxyaryl ketone.
Energy Efficiency: Flow reactors and microwave synthesis are generally more energy-efficient than conventional batch heating methods.
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
The efficient synthesis of this compound heavily relies on the careful optimization of various reaction parameters. The Fries rearrangement of cyclopentanecarboxylic acid phenyl ester or the direct Friedel-Crafts acylation of phenol with a cyclopentyl acylating agent are common routes where such optimization is critical.
Investigation of Temperature, Pressure, and Reaction Time Effects
Temperature is a critical parameter influencing both the reaction rate and the regioselectivity of the acylation. In the Fries rearrangement, lower temperatures (below 0°C to room temperature) generally favor the formation of the para-isomer (4-hydroxyphenyl ketone), whereas higher temperatures tend to yield the ortho-isomer (2-hydroxyphenyl ketone). ajchem-a.comgoogle.com This selectivity is crucial for producing this compound.
Pressure primarily becomes a significant factor when dealing with volatile reactants or when trying to maintain a solvent in its liquid phase above its boiling point in a closed system. For most lab-scale syntheses of hydroxyaryl ketones, reactions are conducted at atmospheric pressure.
Reaction time must be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts from side reactions or product degradation. Real-time monitoring can help determine the optimal reaction endpoint.
| Parameter | Effect on Synthesis | Typical Range (Analogous Reactions) |
| Temperature | Influences reaction rate and regioselectivity (ortho vs. para). Higher temperatures often favor the ortho product. | -30°C to 150°C google.comacs.org |
| Pressure | Generally atmospheric; can be elevated in flow systems to control phase behavior. | Atmospheric to moderate pressure |
| Reaction Time | Affects conversion and byproduct formation. Optimized to maximize yield. | 5 minutes to 48 hours nih.gov |
Catalyst Loading and Ligand Design for Enhanced Efficiency
In catalyzed reactions such as Friedel-Crafts acylation, the amount of catalyst used (catalyst loading) is a key variable. While stoichiometric amounts of Lewis acids like AlCl₃ were traditionally used, modern methods focus on using catalytic amounts to improve the green profile of the synthesis. nih.gov The optimal loading balances reaction rate and cost-effectiveness. Overloading the catalyst can sometimes lead to increased side reactions.
For syntheses involving metal complexes, the design of ligands attached to the metal center is paramount. While less common for standard Friedel-Crafts reactions, in more advanced catalytic systems, ligands can influence the catalyst's activity, stability, and selectivity. However, for the synthesis of this specific compound, the focus is more on the choice of the acidic catalyst itself (e.g., Lewis vs. Brønsted, homogeneous vs. heterogeneous) rather than complex ligand design.
| Catalyst Type | Typical Loading (Analogous Reactions) | Advantages |
| Lewis Acids (e.g., AlCl₃) | Stoichiometric to catalytic | High reactivity |
| Solid Acids (e.g., Zeolites) | 5-20 mol% | Recyclable, easy separation google.com |
| Brønsted Acids (e.g., TfOH) | Catalytic (e.g., 1 mol%) | High activity, metal-free stackexchange.com |
Stoichiometric Ratio Fine-Tuning and Product Isolation Methodologies
The molar ratio of reactants is another critical parameter to optimize. In the acylation of phenol, the ratio of the acylating agent to phenol can influence the yield and selectivity. An excess of one reactant may be used to drive the reaction to completion, but this can also complicate purification. Fine-tuning this ratio is essential for maximizing the yield of the desired product while minimizing unreacted starting materials and the formation of di-acylated or other byproducts.
Following the reaction, effective product isolation and purification are necessary to obtain this compound of high purity. Common methodologies include:
Quenching and Extraction: The reaction is often stopped (quenched) by adding water or a dilute acid. The product is then extracted into an organic solvent.
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system.
Chromatography: For high-purity requirements or difficult separations, column chromatography using a stationary phase like silica (B1680970) gel is a standard technique. nih.gov
Stereoselective Synthesis of Chiral this compound Analogues (if applicable)
The structure of this compound itself is achiral. However, the synthesis of chiral analogues, where stereocenters are introduced on the cyclopentyl ring or elsewhere, is a relevant area of organic synthesis. Chiral ketones are valuable intermediates in the pharmaceutical industry.
The stereoselective synthesis of such analogues would require asymmetric methodologies. Potential strategies could include:
Use of Chiral Starting Materials: Starting from an enantiomerically pure cyclopentane derivative would transfer that chirality to the final product.
Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the cyclopentyl or phenyl moiety to direct the acylation reaction stereoselectively. The auxiliary would then be removed in a subsequent step.
Asymmetric Catalysis: Employing a chiral Lewis acid or another catalyst could create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
While specific examples for this compound are not documented, the principles of asymmetric synthesis are well-established for producing chiral ketones and cyclopentane derivatives. acs.orgcihanuniversity.edu.iq Molecular modeling can also play a role in predicting reaction intermediates and understanding the factors that control stereoselectivity. cihanuniversity.edu.iqelsevierpure.com
Application of Chiral Auxiliaries in Precursor Synthesis
The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in the synthesis of precursors to asymmetrically substituted cyclopentyl rings or in the functionalization of the phenyl group. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org
For the synthesis of an enantiomerically enriched precursor to this compound, one could envision a strategy involving the asymmetric alkylation of a carbonyl compound. For instance, a chiral auxiliary, such as a derivative of (1S,2S)-(+)-pseudoephedrine or an oxazolidinone, could be attached to a cyclopentyl carboxylic acid derivative. wikipedia.org The resulting chiral imide or oxazolidinone can then undergo diastereoselective enolate formation and subsequent alkylation. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield an enantiomerically enriched cyclopentyl derivative, which could then be further elaborated to the final target molecule.
| Chiral Auxiliary Type | Example | Typical Application |
| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |
| Camphorsultam | (1S)-(+)-Camphor-10-sulfonic acid derived sultams | Michael additions, alkylations |
| Pseudoephedrine Amides | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of carboxylic acids |
This table presents examples of common chiral auxiliaries and their applications in asymmetric synthesis.
Asymmetric Catalysis for Enantioselective Functionalization
Asymmetric catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries for introducing stereocenters. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For a molecule like this compound, asymmetric catalysis could be employed in several ways, for instance, in the enantioselective construction of a substituted cyclopentyl ring or in a catalytic asymmetric reaction involving a precursor.
A potential strategy could involve the asymmetric conjugate addition of a nucleophile to a cyclopentenone derivative, catalyzed by a chiral metal complex or an organocatalyst. For example, a chiral secondary amine catalyst could facilitate the enantioselective Michael addition of a carbon nucleophile to an α,β-unsaturated aldehyde, which could be a precursor to the cyclopentyl moiety. This would establish a key stereocenter in the cyclopentane ring with high enantioselectivity. The resulting functionalized cyclopentane could then be converted to the desired methanone.
| Catalysis Type | Catalyst Example | Reaction Type |
| Organocatalysis | Proline and its derivatives | Asymmetric Michael additions, Aldol reactions |
| Transition Metal Catalysis | Chiral Rhodium or Ruthenium complexes | Asymmetric hydrogenation, C-H functionalization |
| N-Heterocyclic Carbenes (NHCs) | Chiral triazolium salts | Asymmetric benzoin (B196080) and Stetter reactions |
This table provides examples of different types of asymmetric catalysis and their applications.
Diastereoselective Control in Remote Stereocenter Induction
When a molecule already contains a stereocenter, it can influence the stereochemical outcome of a reaction at a different position within the same molecule, a phenomenon known as remote stereocenter induction. The challenge lies in achieving high levels of diastereoselectivity over significant distances.
In a hypothetical advanced synthesis of a complex derivative of this compound containing multiple stereocenters, controlling the stereochemistry of a newly formed center relative to an existing one would be crucial. This can be achieved by carefully choosing reagents and reaction conditions that favor a specific transition state. For instance, chelation-controlled reactions can lock the conformation of a molecule, allowing a reagent to attack from a less hindered face, thereby leading to a high diastereomeric excess. The existing stereocenter, through steric and electronic effects, can effectively bias the conformation of the reactive intermediate.
Detailed research findings in analogous systems have shown that the nature of the substrate, the choice of catalyst or reagent, and the reaction conditions all play a critical role in the level of diastereoselective control achieved. For example, in aldol reactions of chiral aldehydes or ketones, the geometry of the enolate (Z or E) can have a profound impact on the stereochemical outcome of the newly formed stereocenters.
Elucidation of Reaction Pathways and Mechanistic Investigations of Cyclopentyl 2 Hydroxyphenyl Methanone
Electrophilic and Nucleophilic Reactivity of the Carbonyl and Aromatic Moieties
The reactivity of Cyclopentyl(2-hydroxyphenyl)methanone is characterized by the dual nature of its functional groups, allowing for both electrophilic and nucleophilic interactions.
Carbonyl Group Reactivity: The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This reactivity is typical of ketones and leads to nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com The rate of these additions can be influenced by both electronic and steric factors. While aldehydes are generally more reactive than ketones, the reactivity of the carbonyl in this compound is comparable to other aryl alkyl ketones. masterorganicchemistry.com
Aromatic Moiety Reactivity: The hydroxyphenyl ring is an activated aromatic system, prone to electrophilic aromatic substitution (SEAr). wikipedia.org The hydroxyl group is a strong activating group and an ortho-, para-director. In this molecule, the para position to the hydroxyl group is substituted by the cyclopentylcarbonyl group, directing incoming electrophiles primarily to the positions ortho and para to the hydroxyl group that are not already substituted. The general mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. wikipedia.orgminia.edu.eg Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
The interplay between the carbonyl group and the aromatic ring is significant. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring towards electrophilic attack, but this effect is moderated by the activating hydroxyl group.
Intramolecular Cyclization and Rearrangement Pathways Involving the Hydroxyl Group
The proximate positioning of the hydroxyl and carbonyl groups in this compound facilitates intramolecular reactions, leading to the formation of cyclic structures. A prominent example of such a transformation is the synthesis of flavanones from 2'-hydroxychalcones, which serves as an excellent model for the cyclization potential of the title compound. ekb.egrsc.org
The base-catalyzed intramolecular cyclization, often referred to as an intramolecular Michael addition, proceeds through the formation of a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system that would be formed if the cyclopentyl ring were opened or otherwise modified to present such a system. In the context of this compound itself, analogous cyclizations can be envisaged, potentially leading to xanthone-type structures under specific conditions. The mechanism for the conversion of 2'-hydroxychalcones to flavanones is proposed to be a four-step process involving the phenoxide ion as a key intermediate. ekb.eg The reaction rate is influenced by the electronic nature of substituents on the aromatic rings. ekb.eg
Acid-catalyzed cyclization is also a viable pathway. In this case, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxyl group. nepjol.info
Oxidation and Reduction Chemistry of this compound and its Derivatives
The carbonyl group and the benzylic position of the cyclopentyl ring are the primary sites for oxidation and reduction reactions in this compound.
Reduction: The carbonyl group can be reduced to a secondary alcohol. A common and effective method for this transformation is the Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes. wikipedia.orgorgoreview.comchem-station.com This method is particularly effective for aryl-alkyl ketones. wikipedia.orgorgoreview.commedium.com However, it is important to note that the substrate must be stable under strongly acidic conditions. orgoreview.commedium.comlibretexts.org An alternative method for the reduction of the carbonyl to a methylene (B1212753) group is the Wolff-Kishner reduction, which is carried out under basic conditions.
Oxidation: The secondary alcohol, obtained from the reduction of the carbonyl group, is a benzylic alcohol and can be selectively oxidized back to the ketone. Activated manganese(IV) oxide (MnO₂) is a mild and selective oxidizing agent for this purpose, typically used for the oxidation of allylic and benzylic alcohols. jove.comcommonorganicchemistry.commychemblog.comyoutube.com The reaction proceeds via a radical intermediate mechanism on the surface of the insoluble MnO₂. jove.com
The table below summarizes the expected products from the reduction and subsequent oxidation of this compound.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Zn(Hg), HCl | Cyclopentyl(2-hydroxyphenyl)methane | Reduction (Clemmensen) |
| This compound | H₂NNH₂, KOH | Cyclopentyl(2-hydroxyphenyl)methane | Reduction (Wolff-Kishner) |
| Cyclopentyl(2-hydroxyphenyl)methanol | MnO₂ | This compound | Oxidation |
Radical Reactions and Photochemistry of the this compound Scaffold
The photochemical behavior of 2-hydroxyaryl ketones is a well-studied area, with reactions often proceeding through radical intermediates. The Norrish Type I and Type II reactions are characteristic photochemical processes for ketones and aldehydes. wikipedia.org
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group upon photoexcitation. This generates two radical fragments which can then undergo various secondary reactions. wikipedia.org
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or fragment to yield an enol and an alkene. wikipedia.org
For 2-hydroxyaryl ketones, another significant photochemical process is Excited State Intramolecular Proton Transfer (ESIPT) . In this process, upon photoexcitation, the phenolic proton is transferred to the carbonyl oxygen, forming a transient keto-tautomer. This process is often associated with a large Stokes shift and dual fluorescence. The photochemistry of α-(2-nitrophenyl)ketones has also been shown to proceed via photoinduced oxygen transfer, forming an α-hydroxyketone with a nitroso group, which then undergoes further rearrangement. rsc.org
Radical cyclizations of related alkynyl aryl ketones have been reported for the synthesis of thiochromones and chromones, indicating the potential for radical-mediated ring-forming reactions in the this compound scaffold under appropriate conditions. rsc.org
Chelation-Assisted Transformations and Metal-Catalyzed Reactivity Enhancements
The ortho-hydroxyketone moiety in this compound can act as a bidentate ligand, chelating to metal centers and thereby influencing the molecule's reactivity. This chelation can enhance reaction rates and control regioselectivity in various metal-catalyzed transformations.
The table below provides examples of metal-catalyzed reactions that could be analogous to the reactivity of this compound.
| Reaction Type | Metal Catalyst | Potential Application |
| Cross-Coupling | Iron, Palladium | C-C and C-heteroatom bond formation |
| Oxidative Cyclization | Copper | Synthesis of heterocyclic scaffolds |
| Hydroxylation | Copper | Introduction of additional hydroxyl groups |
Computational Mechanistic Studies on this compound Transformations
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the mechanisms of complex organic reactions. For molecules like this compound, DFT calculations can offer insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity.
DFT calculations have been successfully employed to study the reaction mechanisms of structurally similar compounds, such as the cyclization of 2-hydroxy chalcones to flavanones. semanticscholar.org These studies have shown that the reaction proceeds through three main steps: protonation, cyclization, and tautomerization, with the tautomerization being the rate-determining step. semanticscholar.org
For this compound, DFT could be used to model:
Intramolecular Cyclization: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable pathway for cyclization can be determined. This would involve mapping the potential energy surface for the reaction.
Photochemical Processes: DFT can be used to investigate the electronic excited states of the molecule, providing insights into the mechanisms of Norrish reactions and ESIPT.
Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as NMR and IR spectra, which can be compared with experimental data to confirm molecular structures and intermediates. wseas.com
The following table summarizes the key parameters that can be obtained from DFT studies and their significance in understanding the reactivity of this compound.
| Calculated Parameter | Significance |
| Transition State Geometries | Provides the structure of the highest energy point along the reaction coordinate. |
| Activation Energies | Determines the kinetic feasibility of a reaction pathway. |
| Reaction Enthalpies | Indicates whether a reaction is exothermic or endothermic. |
| Molecular Orbital Energies (HOMO/LUMO) | Helps to understand the electronic structure and predict reactivity. |
Solvation Effects and Kinetic Isotope Effects (KIE) in this compound Reactions
The environment in which a reaction occurs, specifically the solvent, can profoundly influence its rate, selectivity, and even the operative mechanism. Similarly, the study of kinetic isotope effects provides a powerful tool for probing the transition states of key reaction steps. While direct experimental data for this compound is not extensively available, the principles governing its formation can be understood by examining analogous systems, particularly the well-studied Fries rearrangement and photo-Fries rearrangement of other phenolic esters.
Solvation Effects:
The Fries rearrangement, which can be catalyzed by Lewis acids or induced photochemically, typically yields a mixture of ortho and para isomers. The regioselectivity of this reaction is highly dependent on the solvent polarity. barbatti.orgwikipedia.org In the Lewis acid-catalyzed Fries rearrangement, a widely accepted mechanism involves the formation of an acylium carbocation intermediate. wikipedia.orgbyjus.com The polarity of the solvent can influence the stability and reactivity of this charged intermediate.
In the context of forming this compound (the ortho-product), the use of non-polar solvents is generally favored. wikipedia.org This preference can be attributed to the nature of the transition state leading to the ortho product, which is often less polar than the transition state for the para product. In non-polar solvents, the less polar transition state is energetically favored, leading to a higher yield of the ortho isomer. Conversely, polar solvents can stabilize the more polar transition state of the para-acylation, thus increasing the proportion of the para-isomer. wikipedia.org
The photochemical Fries rearrangement proceeds through a different mechanism, typically involving the homolytic cleavage of the ester bond to form a radical pair within a "solvent cage". researchgate.netkpi.ua The solvent's viscosity and its ability to solvate the radical intermediates can affect the lifetime of this cage and the probability of in-cage recombination versus escape of the radicals into the bulk solvent. A more viscous solvent can enhance the in-cage recombination, potentially leading to a higher yield of the rearranged products.
To illustrate the impact of solvent on the ortho/para selectivity of the Fries rearrangement, the following hypothetical data table for the rearrangement of a generic phenolic ester is presented, based on established trends.
| Solvent | Dielectric Constant (ε) | Ortho:Para Isomer Ratio |
| Carbon Disulfide | 2.6 | 90:10 |
| Toluene | 2.4 | 85:15 |
| Dichloromethane | 9.1 | 60:40 |
| Nitrobenzene | 34.8 | 30:70 |
This table is illustrative and based on general principles of the Fries rearrangement. Actual ratios would be specific to the substrate and reaction conditions.
Kinetic Isotope Effects (KIE):
The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. nih.gov This is achieved by replacing an atom at a specific position in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate.
For the Fries rearrangement, a primary KIE would be expected if the cleavage of a bond to the isotopically substituted atom is part of the rate-determining step. For instance, in the final step of the electrophilic aromatic substitution, a proton is abstracted from the aromatic ring. If this deprotonation is the rate-limiting step, a significant primary KIE (kH/kD > 1) would be observed upon deuteration of the aromatic ring at the position of acylation. However, the formation of the acylium ion or its attack on the ring is often considered the slower step, in which case a smaller, secondary KIE might be observed.
In the photo-Fries rearrangement, the initial homolytic cleavage of the ester bond is the key photochemical step. A secondary KIE might be observed if isotopic substitution at a position adjacent to the cleaving bond influences the stability of the resulting radical intermediates or the transition state leading to their formation.
Computational studies on analogous reactions, such as proton transfer in other organic reactions, have shown that KIE values are sensitive to the structure of the transition state. nih.gov For instance, a linear proton transfer in a transition state generally leads to a larger KIE than a bent one. While specific KIE data for the Fries rearrangement of a precursor to this compound is scarce, the following table provides hypothetical KIE values for an acyl transfer reaction to illustrate how such data can provide mechanistic insights.
| Isotopic Substitution | k_light / k_heavy | Implied Mechanistic Feature |
| Aromatic C-H vs C-D (at site of acylation) | 1.1 | C-H bond breaking is not the primary rate-determining step. |
| Carbonyl-12C vs 13C | 1.03 | Carbonyl carbon is involved in the rate-determining step (e.g., formation of the acylium ion). |
| Phenolic ether-16O vs 18O | 1.02 | Cleavage of the C-O bond is part of the rate-determining step. |
This table presents hypothetical KIE values to demonstrate their application in mechanistic analysis.
Molecular Dynamics Simulations for Dynamic Reaction Pathways
While static computational chemistry methods can provide valuable information about the energies of reactants, products, and transition states, molecular dynamics (MD) simulations offer a means to explore the dynamic evolution of a reaction over time. nih.gov MD simulations can, in principle, map out the entire reaction pathway, including the motions of all atoms as the system transitions from reactants to products.
For a reaction like the photo-Fries rearrangement leading to this compound, MD simulations could provide a detailed picture of the bond cleavage, the behavior of the resulting radical pair within the solvent cage, and their subsequent recombination. Such simulations would involve starting the system in an electronically excited state and following its trajectory as it evolves.
Recent computational studies on the photo-Fries rearrangement of simpler systems like phenyl acetate (B1210297) have employed high-level multiconfigurational methods to propose a "three-state model" for the reaction. barbatti.orgrsc.org This model involves an initial excitation to a ππ* state, followed by transfer to a pre-dissociative nπ* state, and finally dissociation along a πσ* state. barbatti.org While these are not full MD simulations of the entire process, they provide a detailed electronic picture that can inform and guide future MD studies.
A full MD simulation of the Fries rearrangement would be computationally intensive, as it would require an accurate description of the potential energy surface for the reacting system, including the effects of the solvent molecules. Such a simulation could reveal:
The lifetime of the solvent cage: How long the acyl and phenoxy radicals remain in close proximity before either recombining or diffusing apart.
The role of solvent molecules: How individual solvent molecules interact with the reacting species and influence the reaction pathway.
The dynamics of recombination: The preferred orientations and motions that lead to the formation of the ortho- or para-product.
Although specific MD simulation data for the formation of this compound is not available, the table below outlines the key parameters and potential insights that could be derived from such a study of a generic photo-Fries rearrangement.
| Simulation Parameter | Information Gained |
| Initial excited state | Determines the starting point for the photochemical reaction. |
| Solvent model (explicit vs. implicit) | Explicit models provide a more detailed picture of solvent-solute interactions. nih.gov |
| Simulation time scale | Must be long enough to capture the key events of bond cleavage and recombination. |
| Analysis of trajectories | Can reveal the frequency of ortho vs. para attack and the geometries of the transition states. |
Advanced Structural Characterization and Spectroscopic Analysis of Cyclopentyl 2 Hydroxyphenyl Methanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of Cyclopentyl(2-hydroxyphenyl)methanone, providing insights into its atomic connectivity, stereochemistry, and conformational dynamics.
A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental to confirming the molecular structure of this compound. The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen significantly influences the chemical shifts, particularly that of the hydroxyl proton.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the methine proton of the cyclopentyl group, and the methylene (B1212753) protons of the cyclopentyl ring. The phenolic hydroxyl proton is anticipated to appear as a sharp singlet at a significantly downfield chemical shift (typically δ > 12 ppm) due to the strong intramolecular hydrogen bond. The aromatic protons will display a characteristic splitting pattern corresponding to the substitution on the phenyl ring. The methine proton (CH-C=O) of the cyclopentyl group will likely appear as a multiplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyl ring. The carbonyl carbon is expected to resonate at a downfield chemical shift (around 200 ppm). The chemical shifts of the aromatic carbons will be influenced by the hydroxyl and acyl substituents.
2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for unambiguous assignment of the ¹H and ¹³C signals and for establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment will reveal the scalar coupling network between protons, confirming the connectivity within the aromatic ring and the cyclopentyl moiety. For instance, cross-peaks will be observed between adjacent aromatic protons and between the methine and methylene protons of the cyclopentyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons, allowing for the direct assignment of the carbon signals based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the methine proton of the cyclopentyl ring and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which is valuable for determining the preferred conformation and stereochemistry of the molecule. For example, NOEs might be observed between the methine proton of the cyclopentyl ring and the ortho-protons of the phenyl ring, providing insights into the rotational orientation around the C(aryl)-C(carbonyl) bond.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 12.5 | s | - |
| H-6' | 7.8 | dd | 8.0, 1.5 |
| H-4' | 7.5 | ddd | 8.5, 7.0, 1.5 |
| H-3' | 7.0 | d | 8.5 |
| H-5' | 6.9 | t | 7.5 |
| H-1 | 3.8 | m | - |
| H-2/5 (axial) | 2.0 | m | - |
| H-2/5 (eq) | 1.8 | m | - |
| H-3/4 (axial) | 1.7 | m | - |
| H-3/4 (eq) | 1.6 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O | 204 |
| C-2' | 162 |
| C-1' | 118 |
| C-6' | 136 |
| C-4' | 133 |
| C-3' | 119 |
| C-5' | 118 |
| C-1 | 46 |
| C-2/5 | 30 |
| C-3/4 | 26 |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and packing of this compound in the solid state. acs.org Unlike solution-state NMR, which provides information about the time-averaged structure of a molecule, ssNMR can distinguish between different crystalline forms (polymorphs) and provide details about intermolecular interactions in the crystal lattice.
¹³C and ¹H ssNMR spectra can reveal the presence of multiple, non-equivalent molecules in the asymmetric unit of a crystal, which would manifest as a splitting of the NMR signals. Furthermore, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the sensitivity of the ¹³C signals and provide information about the local environment of each carbon atom. Advanced ssNMR experiments can be used to measure internuclear distances and torsion angles, providing valuable data for crystal structure determination and refinement. The study of hydrogen bonding in the solid state is a particular strength of ssNMR, allowing for the precise characterization of the O-H···O bond distance and geometry. researchgate.net
Variable temperature (VT) NMR spectroscopy is an essential tool for investigating the conformational dynamics of this compound in solution. researchgate.net The cyclopentyl ring is known to exist in a dynamic equilibrium between different conformations, such as the envelope and twist forms. dalalinstitute.com By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, the coalescence of signals, which provides quantitative information about the energy barriers and exchange rates between different conformers. rsc.org
Furthermore, VT NMR can be used to study the rotational dynamics around the single bonds in the molecule, such as the bond connecting the cyclopentyl group to the carbonyl carbon and the bond between the carbonyl carbon and the phenyl ring. The intramolecular hydrogen bond is expected to significantly restrict the rotation around the C(aryl)-C(carbonyl) bond, and VT NMR could provide insights into the energetics of this process. asu.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and functional groups present in this compound. These techniques are particularly sensitive to the presence and nature of the intramolecular hydrogen bond.
The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of the carbonyl (C=O) and hydroxyl (O-H) groups.
Hydroxyl (O-H) Stretching: In the absence of hydrogen bonding, the O-H stretching vibration of a phenolic hydroxyl group typically appears as a sharp band in the region of 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond in this compound, this band is expected to be significantly broadened and shifted to a much lower frequency, likely in the range of 3200-2500 cm⁻¹. nih.gov This large red-shift is a direct measure of the strength of the hydrogen bond.
Carbonyl (C=O) Stretching: The C=O stretching vibration is typically observed in the region of 1700-1650 cm⁻¹ for ketones. In this molecule, the intramolecular hydrogen bond to the carbonyl oxygen is expected to lower the frequency of the C=O stretching vibration to around 1630-1600 cm⁻¹. This is due to a weakening of the C=O double bond character upon hydrogen bond formation.
Other characteristic bands in the IR and Raman spectra will include the C-H stretching vibrations of the aromatic and cyclopentyl groups (around 3100-2850 cm⁻¹), aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and various bending and deformation modes in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H | Stretching (H-bonded) | 2500-3200 | Broad, Strong | Weak |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium | Strong |
| C-H (Aliphatic) | Stretching | 2850-2970 | Strong | Strong |
| C=O | Stretching (H-bonded) | 1600-1630 | Strong | Medium |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong | Strong |
The vibrational spectra of this compound can also provide valuable information about its conformational preferences. The cyclopentyl ring can adopt several non-planar conformations, and specific vibrational modes, particularly the low-frequency ring puckering and deformation modes, are sensitive to the ring conformation. lmaleidykla.lt By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformers, it may be possible to identify the dominant conformation in the solid state or in solution.
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. ijnrd.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. thermofisher.com For this compound, with a molecular formula of C₁₂H₁₄O₂, the theoretical exact mass can be calculated. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the molecular ion's mass with sub-ppm accuracy, allowing for the confident assignment of its elemental formula. ijnrd.orgthermofisher.com This capability is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Theoretical Monoisotopic Mass | 190.0994 u |
| Nominal Mass | 190 u |
This table presents the calculated mass values for this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Impurity Profiling
Tandem Mass Spectrometry (MS/MS) is a multi-step process used for detailed structural analysis. In an MS/MS experiment, the molecular ion (precursor ion) of this compound is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). thermofisher.com The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation pattern for ketones. nih.gov This could result in the loss of the cyclopentyl radical or the formation of a benzoyl cation derivative.
Cleavage of the Cyclopentyl Ring: The cyclopentyl group itself can undergo fragmentation.
Rearrangement Reactions: The presence of the ortho-hydroxyl group can facilitate specific rearrangement reactions, such as a McLafferty rearrangement if applicable, or influence the fragmentation of the aromatic ring.
This detailed fragmentation analysis is also critical for impurity profiling. nih.gov By identifying ions that are not related to the parent compound's fragmentation, unknown impurities can be detected. thermofisher.com The fragmentation patterns of these impurity ions can then be used to tentatively identify their structures, which is a mandatory step in the manufacturing of pharmaceutical products. thermofisher.comnih.gov For instance, a study on the related compound o-chlorophenyl cyclopentyl ketone successfully used HPLC-MSn to identify impurities like o-chlorobenzoic acid anhydride (B1165640) and 1,2-di-o-chlorobenzoylcyclopentene by analyzing their exact mass and fragmentation data. nih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 191.1066 [M+H]⁺ | 121.0284 | C₅H₈O (Cyclopentanone) |
| 191.1066 [M+H]⁺ | 93.0335 | C₆H₅O (Phenoxy radical) |
This interactive table outlines the expected primary fragmentation pathways for protonated this compound in an MS/MS experiment.
Advanced Ionization Techniques (e.g., ESI, APCI, MALDI) for Diverse Sample States
The choice of ionization technique is critical for successfully analyzing this compound and depends on the sample's properties and the analytical goal.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules and is often coupled with liquid chromatography (LC). ijnrd.orgthermofisher.com Given the hydroxyl group, this compound is sufficiently polar to be readily ionized by ESI, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. This makes LC-ESI-MS a powerful tool for its analysis and impurity profiling. ijnrd.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. thermofisher.com While ESI is likely the primary choice, APCI could serve as a complementary technique, potentially offering different ionization efficiencies for the parent compound and any less polar impurities.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique used for solid samples. The analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. mdpi.com While typically used for large molecules like proteins, MALDI could be employed for the direct analysis of solid this compound, potentially for surface imaging or analyzing solid-phase reaction mixtures. mdpi.com
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of the molecule. mdpi.com
Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals
Single-Crystal X-ray Diffraction (SCXRD) analysis provides the most accurate and unambiguous structural data. mdpi.com By irradiating a single crystal with X-rays, a diffraction pattern is generated that can be mathematically reconstructed into a three-dimensional model of the electron density, and thus the atomic positions.
For this compound, SCXRD would reveal:
The conformation of the cyclopentyl ring.
The dihedral angle between the plane of the phenyl ring and the carbonyl group. Studies of similar benzophenone (B1666685) derivatives show this angle can be significant, for example, 45.49° in bis(2-hydroxyphenyl)methanone. nih.gov
The presence of intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen, which is a common feature in such structures. nih.govresearchgate.net
The nature of intermolecular interactions (e.g., hydrogen bonds, π–π stacking) that dictate how the molecules pack in the crystal lattice. nih.gov
Co-crystals: SCXRD is also the primary tool for characterizing co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. saspublishers.comgoogle.com By co-crystallizing this compound with a pharmaceutically acceptable co-former, it may be possible to modify its physicochemical properties. saspublishers.com SCXRD would be essential to confirm the formation of a true co-crystal and to understand the specific hydrogen bonding or other supramolecular interactions between the active pharmaceutical ingredient (API) and the co-former. saspublishers.com
| Parameter | Example Value (from a related hydroxyphenyl methanone) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7371 (2) |
| b (Å) | 12.2169 (4) |
| c (Å) | 11.3419 (3) |
| β (°) | 110.610 (2) |
| Dihedral Angle (rings) | 45.49 (3)° |
This table provides representative crystallographic data based on the published structure of a similar compound, bis(2-hydroxyphenyl)methanone, to illustrate the type of information obtained from SCXRD. nih.gov
Powder X-ray Diffraction (PXRD) for Bulk Purity and Polymorph Screening
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. It is a vital tool for quality control in the pharmaceutical industry. saspublishers.com
Bulk Purity: The PXRD pattern of a pure crystalline substance is a unique fingerprint, characterized by a specific set of peak positions (related to the crystal lattice dimensions) and intensities. By comparing the PXRD pattern of a bulk sample of this compound to a reference pattern obtained from a known pure sample, the presence of crystalline impurities can be detected. Each crystalline impurity would produce its own distinct set of diffraction peaks.
Polymorph Screening: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties. PXRD is the primary method used to screen for and identify different polymorphic forms of a substance, as each polymorph will generate a unique diffraction pattern. This is crucial during drug development to ensure that the most stable and desired crystalline form is consistently produced.
Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Conjugation
The electronic absorption and emission properties of this compound are of significant interest due to the presence of the 2-hydroxybenzoyl chromophore. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its spectroscopic behavior can be reliably inferred from the well-studied class of 2-hydroxybenzophenones and related 2-acylphenols. These compounds are known for their strong ultraviolet (UV) absorption and, in many cases, interesting fluorescence properties governed by an efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).
UV-Visible Absorption Spectroscopy
The UV-visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the conjugated system comprising the phenyl ring and the carbonyl group. Typically, compounds of this nature exhibit strong absorption bands in the UVA and UVB regions of the electromagnetic spectrum. The absorption profile is generally characterized by contributions from π → π* and n → π* transitions.
π → π Transitions:* These are high-energy, high-intensity transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For 2-hydroxybenzophenone (B104022) derivatives, these transitions typically result in strong absorption bands.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. They are generally of lower intensity compared to π → π* transitions.
The presence of the hydroxyl group ortho to the carbonyl group creates an intramolecular hydrogen bond, which influences the electronic structure and, consequently, the absorption spectrum. This hydrogen bonding is a key feature of the ground state (enol form) of the molecule.
Based on data from structurally similar compounds like 2-hydroxybenzophenone, one can anticipate the following absorption characteristics for this compound in a non-polar solvent:
| Anticipated Transition | Approximate λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~250-260 | > 10,000 |
| π → π (Intramolecular H-bond influenced) | ~330-350 | > 5,000 |
| n → π* | Shoulder, often masked | < 1,000 |
Note: This is an interactive data table based on typical values for 2-hydroxybenzophenones.
Fluorescence Spectroscopy and ESIPT
The fluorescence properties of this compound are intrinsically linked to the ESIPT mechanism. Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. nih.gov
This process can be summarized as:
Excitation: The ground state enol form absorbs a UV photon.
ESIPT: An ultrafast proton transfer occurs in the excited state to form the excited keto-tautomer.
Emission/Relaxation: The excited keto-tautomer can then relax to its ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence from this keto form is characteristically Stokes-shifted to a much longer wavelength (lower energy) compared to the absorption.
Reverse Proton Transfer: In the ground state, the keto form is unstable and rapidly reverts to the more stable enol form via ground-state intramolecular proton transfer (GSIPT).
This entire cycle allows for the efficient dissipation of absorbed UV energy as heat or re-emitted as significantly red-shifted light, which is the basis for the photostability of many 2-hydroxybenzophenone-based UV stabilizers. nih.gov
For some 2-hydroxybenzophenone derivatives, dual emission can be observed, with a higher-energy band corresponding to the emission from the locally excited enol form and a lower-energy, largely Stokes-shifted band from the ESIPT-generated keto form. nih.govfrontiersin.org The emission characteristics are highly sensitive to the molecular environment, including solvent polarity and hydrogen bonding capacity.
| Emission Type | Origin | Approximate Emission λmax (nm) | Key Features |
| Normal Fluorescence | Enol* Form | ~400-450 | Often weak or absent due to efficient ESIPT |
| ESIPT Fluorescence | Keto* Tautomer | ~550-650 | Large Stokes shift, broad emission band |
Note: This is an interactive data table illustrating the expected fluorescence behavior.
Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the stereochemical analysis of chiral molecules. nih.gov These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. nih.gov
Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength.
Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength.
A prerequisite for a molecule to exhibit a CD or ORD spectrum is the presence of chirality, meaning it must be non-superimposable on its mirror image.
Applicability to this compound
In its unsubstituted form, this compound is an achiral molecule. It possesses a plane of symmetry that bisects the phenyl ring, the carbonyl group, and the cyclopentyl ring. Due to this lack of chirality, it will not exhibit any differential absorption or rotation of circularly polarized light.
Therefore, for the parent compound, CD and ORD spectroscopy are not applicable for enantiomeric characterization, as there are no enantiomers to distinguish.
Hypothetical Chiral Derivatives
If, however, a chiral center were introduced into the molecule—for instance, by substitution on the cyclopentyl ring (e.g., at the 3-position) or by creating a situation of atropisomerism through bulky ortho-substituents on the phenyl ring that restrict bond rotation—the resulting enantiomers would be amenable to analysis by chiroptical methods.
In such a hypothetical chiral derivative, the ketone chromophore, while inherently achiral, would be perturbed by the chiral environment. This would give rise to a "Cotton effect" in the ORD spectrum and a corresponding band in the CD spectrum, particularly for the n → π* transition of the carbonyl group. The sign and magnitude of the Cotton effect could then be used, often in conjunction with empirical rules like the Octant Rule for ketones, to deduce the absolute configuration of the chiral center(s).
| Technique | Applicability to Unsubstituted Compound | Reason | Applicability to a Chiral Derivative |
| Circular Dichroism (CD) | No | Achiral (possesses a plane of symmetry) | Yes |
| Optical Rotatory Dispersion (ORD) | No | Achiral (possesses a plane of symmetry) | Yes |
Note: This is an interactive data table summarizing the applicability of chiroptical techniques.
Computational Chemistry and Theoretical Studies of Cyclopentyl 2 Hydroxyphenyl Methanone
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, offering a means to explore the electronic landscapes and three-dimensional arrangements of atoms within a molecule. For Cyclopentyl(2-hydroxyphenyl)methanone, these methods can elucidate the subtle interplay of forces that govern its structure and reactivity.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies are particularly well-suited for investigating the conformational landscape of flexible molecules like this compound, which possesses rotational freedom around the bond connecting the cyclopentyl and carbonyl groups, as well as the bond between the carbonyl group and the phenyl ring.
Theoretical studies on analogous compounds, such as 2-hydroxybenzophenones, have demonstrated that the most stable conformation is typically planar, stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. researchgate.net This hydrogen bond creates a six-membered ring system that significantly influences the molecule's geometry and electronic properties. For this compound, it is expected that the enol tautomer, where the proton resides on the phenolic oxygen, is the most stable form in the ground state. uit.no
DFT calculations, often at the B3LYP level of theory with a 6-311++G** basis set, can be employed to map the potential energy surface of the molecule. researchgate.net This allows for the identification of various conformers and the energy barriers separating them. The primary conformational flexibility would arise from the orientation of the cyclopentyl group relative to the plane of the 2-hydroxyphenylmethanone moiety.
Tautomerism, specifically the potential for proton transfer from the hydroxyl group to the carbonyl oxygen to form the keto tautomer, is another critical aspect that can be explored using DFT. While the enol form is generally more stable in the ground state, the keto form can become significant in excited states, a phenomenon known as excited-state intramolecular proton transfer (ESIPT). frontiersin.orgnih.gov DFT calculations can predict the relative energies of the enol and keto tautomers, providing insight into the likelihood of this process. semanticscholar.org
Table 1: Predicted Relative Energies of Conformers of this compound based on DFT studies of analogous compounds. (Note: This is a hypothetical table based on expected results from DFT calculations on similar molecules.)
| Conformer/Tautomer | Description | Predicted Relative Energy (kcal/mol) |
| Enol-syn | Planar conformation with intramolecular hydrogen bond, cyclopentyl group oriented towards the hydroxyl group. | 0.00 (most stable) |
| Enol-anti | Planar conformation with intramolecular hydrogen bond, cyclopentyl group oriented away from the hydroxyl group. | 0.5 - 2.0 |
| Twisted-enol | Non-planar conformation where the cyclopentyl group is rotated out of the plane. | 3.0 - 5.0 |
| Keto | Tautomeric form with proton transferred to the carbonyl oxygen. | > 10.0 (in the ground state) |
For even greater accuracy in energetic and spectroscopic predictions, ab initio methods can be utilized. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without the empirical parameterization inherent in some DFT functionals. While computationally more demanding, they can provide benchmark-quality data.
High-accuracy ab initio calculations can be used to refine the geometric parameters, such as bond lengths and angles, predicted by DFT. For instance, the precise geometry of the intramolecular hydrogen bond is crucial for understanding its strength and the resulting spectroscopic signatures. Ab initio methods can also provide more accurate predictions of the energy barriers for conformational changes and tautomerization.
The choice of basis set is critical in any quantum chemical calculation. For molecules like this compound, which contain heteroatoms with lone pairs, it is important to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ). These functions are necessary to accurately describe the electron distribution, particularly around the oxygen atoms and the hydrogen bond.
Furthermore, the properties of a molecule can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent on the molecule's structure and properties. uit.no These models can be crucial for accurately predicting properties in solution, as the solvent can influence conformational preferences and the stability of different tautomers.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions, leading to a more complete understanding of the molecule's structure and dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework.
For this compound, the chemical shift of the hydroxyl proton is a particularly sensitive probe of the intramolecular hydrogen bond. A strong hydrogen bond leads to a significant downfield shift of this proton's resonance. researchgate.net Theoretical calculations can quantify this effect and correlate the chemical shift with the strength of the hydrogen bond. The predicted chemical shifts for the carbon and hydrogen atoms of the cyclopentyl and phenyl rings can aid in the assignment of experimental NMR spectra. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound. (Note: This is a hypothetical table based on expected results from GIAO-DFT calculations on similar molecules.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Hydroxyl H | 12.0 - 14.0 | - |
| Carbonyl C | - | 195 - 205 |
| Phenyl C (ipso to OH) | - | 160 - 165 |
| Phenyl C (ipso to C=O) | - | 115 - 120 |
| Cyclopentyl CH (alpha to C=O) | 3.0 - 3.5 | 45 - 55 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental data to identify characteristic vibrational modes.
For this compound, the stretching frequency of the carbonyl group (ν(C=O)) is of particular interest. The involvement of the carbonyl group in the intramolecular hydrogen bond is expected to cause a redshift (lowering of the frequency) of this band compared to a free carbonyl group. researchgate.net The stretching frequency of the hydroxyl group (ν(O-H)) will also be significantly broadened and shifted to lower wavenumbers due to the hydrogen bonding.
Table 3: Predicted Key Vibrational Frequencies for this compound. (Note: This is a hypothetical table based on expected results from DFT calculations on similar molecules.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H stretch (hydrogen-bonded) | 2900 - 3200 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2980 | Strong |
| C=O stretch (hydrogen-bonded) | 1620 - 1650 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
Theoretical UV-Vis Spectra and Electronic Excitations (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the π-orbitals of the aromatic ring and the carbonyl group.
The key chromophore in this molecule is the 2-hydroxyphenyl ketone moiety. The electronic transitions of interest are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally high in intensity. The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to an antibonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions. masterorganicchemistry.com
In similar aromatic ketones, the lowest energy absorption band, appearing at longer wavelengths, is often attributed to the n → π* transition of the carbonyl group. msu.edu The more intense bands at shorter wavelengths are assigned to π → π* transitions of the benzene (B151609) ring. msu.edu The presence of the hydroxyl group ortho to the carbonyl group can influence the electronic spectrum through intramolecular hydrogen bonding, which can cause a red shift (bathochromic shift) in the absorption maxima.
A hypothetical TD-DFT calculation for this compound, likely performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield predicted absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. For analogous 2-hydroxybenzophenone (B104022) derivatives, TD-DFT calculations have shown good agreement with experimental spectra. chemrxiv.org
Table 1: Predicted UV-Vis Spectral Data for a Representative 2-Hydroxy Aromatic Ketone (Hypothetical Data for this compound)
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 340 | 0.015 | HOMO -> LUMO | n -> π |
| 285 | 0.250 | HOMO-1 -> LUMO | π -> π |
| 250 | 0.450 | HOMO-2 -> LUMO | π -> π* |
This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.
Analysis of Reactivity Descriptors and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, particularly on the oxygen atom of the hydroxyl group and the π-system of the benzene ring. This indicates that these are the most probable sites for electrophilic attack.
The LUMO is anticipated to be centered on the carbonyl group and the adjacent aromatic ring, specifically on the antibonding π* orbital of the C=O bond. This suggests that the carbonyl carbon is the most likely site for nucleophilic attack. The cyclopentyl group, being a saturated alkyl group, is expected to have a minimal contribution to the frontier orbitals.
Studies on substituted 2-hydroxybenzophenones have shown that electron-donating groups on the phenyl ring raise the HOMO energy level, making the molecule more susceptible to oxidation, while electron-withdrawing groups lower the LUMO energy level, making it more susceptible to reduction. uit.no
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -6.2 | Hydroxyphenyl ring, hydroxyl oxygen |
| LUMO | -1.8 | Carbonyl group, aromatic ring |
| HOMO-LUMO Gap | 4.4 | - |
These energy values are estimates based on typical DFT calculations for similar phenolic ketones.
Molecular Electrostatic Potential (MEP) Maps provide a visual representation of the charge distribution within a molecule. researchgate.net They are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. youtube.com
For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them attractive sites for electrophiles and hydrogen bond donors. A positive potential would be expected around the hydrogen atom of the hydroxyl group and potentially on the carbonyl carbon.
Fukui Functions are another set of reactivity descriptors derived from DFT that can pinpoint the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org
f+(r) : for nucleophilic attack (where an electron is added). A higher value indicates a more reactive site for a nucleophile.
f-(r) : for electrophilic attack (where an electron is removed). A higher value indicates a more reactive site for an electrophile.
f0(r) : for radical attack.
For this compound, the condensed Fukui functions (calculated for each atom) would likely predict that the carbonyl oxygen and the oxygen of the hydroxyl group have high f- values, making them susceptible to electrophilic attack. The carbonyl carbon would be expected to have a high f+ value, indicating its susceptibility to nucleophilic attack.
Intermolecular Interactions, Hydrogen Bonding Networks, and Supramolecular Assembly (Theoretical)
The structure of this compound, with its hydroxyl group (a hydrogen bond donor) and carbonyl group (a hydrogen bond acceptor), makes it highly capable of forming various intermolecular interactions, particularly hydrogen bonds.
The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen is a key feature that influences the molecule's conformation and properties. researchgate.net This strong intramolecular hydrogen bond is expected to lead to a planar arrangement of the hydroxyphenyl ketone moiety. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity and Stability
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties and reactivity. nih.gov These models are built using a set of known compounds and their measured properties, and they can then be used to predict the properties of new or untested molecules.
For a compound like this compound, QSPR models could be developed to predict various properties, including:
Reactivity: Models could predict its reactivity in specific reactions, such as its antioxidant capacity, by correlating it with descriptors like bond dissociation energies, ionization potentials, and frontier orbital energies. doaj.orgfrontiersin.org
Stability: QSPR models can be used to predict the thermal stability or degradation pathways of the molecule based on its structural and electronic parameters.
The development of a QSPR model for this compound and its derivatives would involve the calculation of a wide range of molecular descriptors, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov
These descriptors would then be used to build a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that can predict the desired property. scielo.br Such models are valuable tools in the rational design of new compounds with tailored properties. mdpi.com
Synthesis and Chemical Exploration of Derivatives and Analogues of Cyclopentyl 2 Hydroxyphenyl Methanone
Strategic Modifications of the Hydroxyl Group: Etherification, Esterification, and Amide Formation
The phenolic hydroxyl group is a primary site for strategic modifications, enabling the synthesis of ethers, esters, and amides, thereby altering the compound's chemical and physical properties.
Etherification: The conversion of the hydroxyl group to an ether is commonly achieved through O-alkylation reactions, such as the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to optimize reaction yields and minimize side reactions.
Reaction Conditions: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724).
Reagents: A variety of alkylating agents can be used, including simple alkyl halides (e.g., methyl iodide, ethyl bromide) and more complex functionalized halides, allowing for the introduction of diverse functionalities.
Esterification: The hydroxyl group can be readily converted into an ester through reaction with acylating agents. This transformation is significant as it modulates the electronic properties of the phenyl ring and can serve as a protecting group strategy.
Acyl Chlorides and Anhydrides: The most common methods involve the use of acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. These reactions are typically fast and efficient, proceeding via a nucleophilic acyl substitution mechanism.
Fischer Esterification: Direct esterification with a carboxylic acid using an acid catalyst is also possible, though it is an equilibrium-controlled process and often requires removal of water to drive the reaction to completion.
Amide Formation: While less direct than etherification or esterification, the phenolic hydroxyl group can be converted into an amide linkage through multi-step sequences. One notable method is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This process typically involves converting the phenol into an appropriate ether derivative which then rearranges to form an N-aryl amide under basic conditions. This synthetic route provides access to a class of compounds that are structurally distinct from those obtained by direct acylation of an aniline.
| Modification | Reaction Name/Type | Typical Reagents | Product Class |
| Etherification | Williamson Ether Synthesis | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | 2-(Cyclopentanecarbonyl)phenyl ether |
| Esterification | Acylation | Acyl Chloride/Anhydride (B1165640), Base (e.g., Pyridine) | 2-(Cyclopentanecarbonyl)phenyl ester |
| Amide Formation | Smiles Rearrangement | Multi-step sequence involving specialized aryl ethers | N-(2-(Cyclopentanecarbonyl)phenyl)amide |
Diversification of the Phenyl Ring: Halogenation, Nitration, Sulfonation, and Alkylation
The aromatic phenyl ring is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing hydroxyl and cyclopentylcarbonyl substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the carbonyl group is a deactivating meta-director. The combined influence of these groups, along with steric hindrance from the bulky cyclopentylcarbonyl group, dictates the position of substitution.
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the phenyl ring can be achieved using various halogenating agents. Due to the activating nature of the hydroxyl group, these reactions often proceed under mild conditions. The primary substitution products are typically formed at the positions ortho and para to the hydroxyl group.
Nitration: Nitration introduces a nitro group (-NO₂) onto the phenyl ring, a key functional group that can be further transformed into amines or other nitrogen-containing moieties. The reaction is typically carried out with a nitrating mixture of concentrated nitric acid and sulfuric acid. The strongly activating hydroxyl group directs the substitution primarily to the 3- and 5-positions (ortho and para to the -OH group and meta to the carbonyl). organic-chemistry.orguta.edu
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using reagents like fuming sulfuric acid or chlorosulfonic acid. acs.org Similar to nitration, the substitution pattern is directed by the existing functional groups, leading predominantly to substitution at the 5-position.
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the phenyl ring using alkyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this reaction can be complicated by issues such as polyalkylation and carbocation rearrangements. The strongly activated nature of the phenolic ring means that milder conditions are often necessary to achieve selective mono-alkylation.
| Reaction | Reagent | Typical Position of Substitution | Product Derivative |
| Halogenation | Br₂, FeBr₃ | 3- and 5-positions | Halogenated Cyclopentyl(2-hydroxyphenyl)methanone |
| Nitration | HNO₃, H₂SO₄ | 3- and 5-positions | Nitrated this compound |
| Sulfonation | SO₃, H₂SO₄ | 5-position | Cyclopentyl(2-hydroxy-5-sulfophenyl)methanone |
| Alkylation | R-Cl, AlCl₃ | 3- and 5-positions | Alkylated this compound |
Alterations to the Cyclopentyl Moiety: Ring Expansion/Contraction, Heteroatom Incorporation, and Functionalization
Modifications to the cyclopentyl ring offer a pathway to analogues with different alicyclic structures, which can influence the molecule's conformational properties and biological activity.
Ring Expansion/Contraction:
Ring Expansion: The Tiffeneau-Demjanov rearrangement provides a classic method for expanding the cyclopentyl ring to a cyclohexyl ring. wikipedia.orgbeilstein-journals.org This sequence involves converting the cyclopentyl ketone into a 1-aminomethyl-cyclopentanol intermediate, which upon treatment with nitrous acid, undergoes rearrangement to form a cyclohexanone (B45756) derivative.
Ring Contraction: The Favorskii rearrangement can be employed to contract a six-membered ring to a five-membered one. uta.eduresearchgate.net If starting from a cyclohexanone analogue of the target molecule (i.e., cyclohexyl(2-hydroxyphenyl)methanone), α-halogenation followed by treatment with a base can induce ring contraction to a cyclopentanecarboxylic acid derivative.
Heteroatom Incorporation: The Baeyer-Villiger oxidation is a powerful reaction for inserting an oxygen atom into the cyclopentyl ring, converting the cyclic ketone into a lactone (a cyclic ester). jk-sci.comnoaa.gov This reaction typically uses peroxy acids (e.g., m-CPBA) and results in the formation of a six-membered caprolactone (B156226) ring fused to the 2-hydroxyphenyl group. This transformation fundamentally alters the chemical nature of the alicyclic moiety.
Functionalization: The cyclopentyl ring can be functionalized, most commonly at the α-position to the carbonyl group, through enolate chemistry.
α-Halogenation: The cyclopentyl ring can be halogenated at the α-carbon under acidic or basic conditions. This introduces a versatile handle for subsequent nucleophilic substitution or elimination reactions.
α-Alkylation: Deprotonation with a strong base like lithium diisopropylamide (LDA) generates an enolate, which can be alkylated with various electrophiles (e.g., alkyl halides) to introduce substituents on the cyclopentyl ring. libretexts.org
Functionalization of the Carbonyl Group: Oxime Formation, Hydrazone Synthesis, and Ketal/Acetal (B89532) Derivatization
The carbonyl group is a key site for derivatization, leading to a variety of analogues with different electronic and structural features.
Oxime Formation: The carbonyl group reacts with hydroxylamine (B1172632) (NH₂OH) under mildly acidic or basic conditions to form an oxime. acs.orglibretexts.org The resulting this compound oxime contains a C=N-OH functional group. The formation of an intramolecular hydrogen bond between the phenolic hydroxyl and the oxime nitrogen can influence the reactivity and properties of the derivative.
Hydrazone Synthesis: Reaction of the ketone with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. researchgate.netresearchgate.net Hydrazones are important intermediates in reactions such as the Wolff-Kishner reduction, which can be used to deoxygenate the carbonyl group to a methylene (B1212753) group (-CH₂-).
Ketal/Acetal Derivatization: The carbonyl group can be protected as a ketal or acetal by reacting the ketone with an alcohol or a diol in the presence of an acid catalyst. However, the reactivity of the carbonyl in this compound can be reduced due to steric hindrance from the adjacent cyclopentyl and phenyl groups, as well as by the intramolecular hydrogen bond with the 2-hydroxyl group. These factors may necessitate harsher reaction conditions or more reactive reagents for successful ketalization compared to unhindered ketones.
Development of Novel Chiral Analogues for Stereochemical Applications
The development of chiral analogues of this compound is of significant interest for applications in asymmetric synthesis and medicinal chemistry. Chirality can be introduced either at the cyclopentyl ring or through reactions involving the carbonyl group.
Asymmetric Synthesis of the Cyclopentyl Moiety: Chiral 2-substituted cyclopentyl aryl ketones can be synthesized through methods like the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketone precursors using iridium catalysts. researchgate.net This approach allows for the creation of stereocenters on the cyclopentyl ring with high enantioselectivity.
Use of Chiral Auxiliaries: A common strategy in asymmetric synthesis is the temporary attachment of a chiral auxiliary to the molecule to direct a subsequent stereoselective reaction. nih.govresearchgate.net For instance, a chiral auxiliary could be attached to the cyclopentanone (B42830) precursor to guide an asymmetric alkylation, after which the auxiliary is removed to yield the enantiomerically enriched product.
Asymmetric Reduction of the Carbonyl Group: The carbonyl group can be asymmetrically reduced to a hydroxyl group using chiral reducing agents (e.g., chiral borane (B79455) reagents) or through catalytic asymmetric hydrogenation. This creates a chiral center at the carbon bearing the newly formed alcohol.
Multicomponent Reactions Incorporating this compound as a Key Building Block
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient for generating molecular diversity. The reactive functionalities of this compound or its precursors make it a suitable candidate for various MCRs.
Synthesis of Chromenes: Phenols are common starting materials in MCRs for the synthesis of chromene derivatives. mdpi.commdpi.com A three-component reaction between a phenol (like a precursor to the target molecule), an aldehyde, and a malononitrile (B47326) equivalent can yield highly functionalized 2-amino-4H-chromenes.
Synthesis of Flavanones: 2-Hydroxyaryl ketones are key precursors in the synthesis of flavanones. nih.govtubitak.gov.tr An initial Claisen-Schmidt condensation with a benzaldehyde (B42025) derivative yields a chalcone, which can then undergo intramolecular cyclization to form the flavanone (B1672756) core. This sequence can sometimes be performed in a one-pot fashion.
Biginelli-type Reactions: While the classic Biginelli reaction uses a β-dicarbonyl compound, aldehydes, and urea/thiourea, variations exist. Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), a structural relative, is known to participate in Biginelli-type reactions, sometimes leading to oxygen-bridged cyclic products due to the participation of the phenolic hydroxyl group. nih.gov This suggests that this compound could potentially act as the ketone component in related MCRs to form novel heterocyclic systems.
Pechmann Condensation: This reaction synthesizes coumarins from a phenol and a β-ketoester under acidic conditions. organic-chemistry.orgwikipedia.org While the parent compound itself is not a phenol, its phenolic nature allows it to participate in such condensations to generate more complex heterocyclic structures.
Structure-Reactivity Relationship (SRR) Studies in Derivatives for Tunable Chemical Behavior
Structure-Reactivity Relationship (SRR) studies investigate how modifications to the molecular structure of this compound and its derivatives influence their chemical behavior. These relationships are crucial for designing molecules with specific, predictable properties.
Electronic Effects:
Influence on Acidity and Nucleophilicity: The acidity of the phenolic proton and the nucleophilicity of the phenoxide ion are modulated by substituents on the phenyl ring. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) increase the acidity of the phenol by stabilizing the resulting phenoxide anion. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease acidity. nih.gov
Impact on Carbonyl Reactivity: Substituents on the phenyl ring also exert electronic effects on the carbonyl group. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. Electron-donating groups have the opposite effect. libretexts.org
Intramolecular Hydrogen Bonding: A key feature of 2-hydroxyaryl ketones is the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. The strength of this bond is highly dependent on the electronic nature of other substituents on the ring. Electron-withdrawing groups generally strengthen this hydrogen bond, while electron-donating groups weaken it. researchgate.netnih.govnih.gov This modulation affects properties such as UV absorption, which is a key application for many 2-hydroxybenzophenone (B104022) derivatives. noaa.govstackexchange.com
Steric Effects:
Hindrance at the Carbonyl Group: The cyclopentyl group provides significant steric bulk around one side of the carbonyl carbon. This steric hindrance can impede the approach of nucleophiles, reducing the reactivity of the carbonyl group compared to less hindered ketones like acetophenone. libretexts.org
Influence on Ring Substitution: The size of the cyclopentylcarbonyl substituent can influence the regioselectivity of electrophilic aromatic substitution on the phenyl ring by sterically hindering the ortho positions, potentially favoring substitution at the less hindered para position (the 5-position).
Advanced Analytical Methodologies for the Detection and Quantification of Cyclopentyl 2 Hydroxyphenyl Methanone
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental in assessing the purity of Cyclopentyl(2-hydroxyphenyl)methanone and for its isolation from complex mixtures. The choice of technique depends on the specific requirements of the analysis, such as the sample matrix, the required level of purity, and the physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC) Method Development for Diverse Matrices
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Developing a robust HPLC method is crucial for analyzing samples from diverse matrices, including pharmaceutical formulations, environmental samples, and biological fluids.
A common approach for the analysis of aromatic ketones is reverse-phase HPLC. mtc-usa.comsielc.com For this compound, a C18 column would be a suitable stationary phase due to the compound's moderate polarity. researchgate.net The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic or trifluoroacetic acid to ensure sharp peak shapes. nih.govsielc.com Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light. mtc-usa.com
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This method would be expected to provide good resolution and sensitivity for the determination of this compound in various samples. Method validation according to ICH guidelines would be necessary to ensure its accuracy, precision, linearity, and robustness. nih.gov
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the hydroxyl group, it can be made suitable for GC analysis through derivatization. researchgate.net
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. gcms.cz For ketones and phenols, a common derivatization technique is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com Another approach is methoximation followed by silylation to protect the keto group. youtube.com O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another reagent that can be used to create derivatives of ketones that are highly sensitive to electron capture detection (ECD). nih.gov
Potential GC Derivatization and Analysis Steps:
Derivatization: Reaction of the sample with a silylating agent (e.g., BSTFA) or PFBHA.
Injection: Introduction of the derivatized sample into the GC inlet.
Separation: Use of a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-1701) for separation.
Detection: A Flame Ionization Detector (FID) can be used for general-purpose analysis, while an Electron Capture Detector (ECD) would be highly sensitive for halogenated derivatives. A Mass Spectrometer (MS) provides structural information for definitive identification. researchgate.net
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC combines the advantages of both gas and liquid chromatography, offering high efficiency, fast analysis times, and reduced use of organic solvents, making it a "green" analytical technique. twistingmemoirs.comteledynelabs.comnews-medical.net
For a compound like this compound, SFC can be particularly advantageous for challenging separations, such as the resolution of closely related impurities or for preparative scale purification. routledge.com The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to faster separations and higher efficiency compared to HPLC. news-medical.net Organic modifiers like methanol are often added to the CO2 to increase the mobile phase strength and improve the elution of more polar compounds. twistingmemoirs.com
SFC is well-suited for the pharmaceutical industry for applications such as high-throughput screening, purity testing, and chiral separations. shimadzu.com
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. In many biological and pharmaceutical contexts, it is crucial to separate and quantify these enantiomers, as they can have different physiological effects. Chiral chromatography is the primary method for determining the enantiomeric excess (ee) of a chiral compound. phenomenex.com
This separation can be achieved using a chiral stationary phase (CSP) in either HPLC or SFC. csfarmacie.cz CSPs are designed to interact differently with each enantiomer, leading to different retention times. libretexts.org Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. eijppr.com
The development of a chiral separation method would involve screening different CSPs and mobile phases to find the optimal conditions for resolving the enantiomers of this compound. researchgate.net Both normal-phase and reversed-phase modes can be employed, with SFC often providing superior performance for chiral separations. news-medical.net
Hyphenated Techniques for Comprehensive Characterization and Trace Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive characterization and trace analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. ijpsjournal.com For the analysis of this compound, LC-MS/MS can provide not only quantification at very low levels but also structural confirmation. rsc.org
Electrospray ionization (ESI) is a common ionization technique for compounds of this type, and it can be operated in either positive or negative ion mode. rsc.org In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the protonated or deprotonated molecule is selected and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and is ideal for trace analysis in complex matrices. researchgate.net
Illustrative LC-MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 203.1 [M-H]⁻ |
| Product Ion (Q3) | Specific fragments for quantification and confirmation |
| Collision Energy | Optimized for maximum product ion intensity |
Gas Chromatography-Mass Spectrometry (GC-MS) , following derivatization as described in section 7.1.2, is another powerful hyphenated technique. nih.govresearchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized compound, allowing for unambiguous identification. researchgate.net GC-MS is widely used for the analysis of benzophenone (B1666685) derivatives in various samples, and similar methods could be applied to this compound. researchgate.netthermofisher.com The use of selected ion monitoring (SIM) can enhance the sensitivity for trace-level quantification. thermofisher.com
LC-NMR and GC-IR for Online Structural Elucidation
Hyphenated analytical methods, which couple a separation technique with an online spectroscopic detection technology, have become indispensable for the analysis of complex mixtures. springernature.com Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are particularly powerful for the unambiguous structural elucidation of unknown compounds. ijpsjournal.comamazonaws.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. amazonaws.comiosrphr.org This technique is invaluable for analyzing complex matrices containing unknown impurities or metabolites. amazonaws.com In the context of this compound analysis, LC-NMR could be employed to separate the compound from a mixture and subsequently acquire its 1H NMR and other NMR spectra in real-time. iosrphr.org The process involves the direct flow of the LC eluent into an NMR flow cell, where spectra are continuously recorded. iosrphr.org For low-concentration samples, a "stopped-flow" mode can be utilized, where the flow is paused when the peak of interest is in the NMR flow cell, allowing for longer acquisition times and the use of two-dimensional NMR experiments to garner more detailed structural insights. The sensitivity of LC-NMR has significantly improved with the advent of higher magnetic field strengths and more sensitive probes. chemijournal.com
Gas Chromatography-Infrared Spectroscopy (GC-IR) marries the separation power of Gas Chromatography (GC) with the functional group identification capabilities of Infrared (IR) spectroscopy. This combination is highly effective for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of this compound, which is amenable to GC analysis, GC-IR would provide real-time IR spectra of the eluting compound. The working principle involves the separated fractions from the GC column entering an interface where they interact with an IR beam, and the resulting absorbance spectrum is recorded. This provides a "fingerprint" of the molecule's functional groups, aiding in its identification. chemijournal.com The development of Fourier Transform Infrared (FTIR) spectrometers has greatly enhanced the speed and sensitivity of GC-IR, making it a powerful tool for the qualitative analysis of complex mixtures.
Electroanalytical Techniques: Cyclic Voltammetry for Redox Behavior and Electrochemical Detection
Electroanalytical techniques offer a sensitive and often cost-effective approach for the analysis of redox-active compounds. For this compound, which contains a phenolic hydroxyl group susceptible to oxidation, these methods are particularly relevant.
Cyclic Voltammetry (CV) is a powerful technique for investigating the redox behavior of electroactive species. A study on the analogous compound, 2'-hydroxyacetophenone (B8834) sulfamethoxazole, revealed an irreversible oxidation process attributed to the phenolic hydroxyl group. researchgate.netresearchgate.net It is expected that this compound would exhibit similar electrochemical behavior. The cyclic voltammogram would likely show an irreversible oxidation peak corresponding to the oxidation of the 2-hydroxyl group. The exact peak potential would be influenced by factors such as the solvent, pH, and the scan rate. researchgate.netresearchgate.net In some cases, the oxidation of the ketone functional group may also be observed at higher potentials. academie-sciences.fr
The following table summarizes the expected key parameters from a cyclic voltammetry study of this compound, based on data from analogous compounds.
| Parameter | Expected Observation for this compound | Rationale (Based on Analogous Compounds) |
| Oxidation Peak (Epa) | Present, irreversible | Corresponds to the oxidation of the phenolic hydroxyl group. researchgate.netacademie-sciences.fr |
| Reduction Peak (Epc) | Likely absent or very weak | The oxidation process is typically irreversible for phenolic compounds. researchgate.net |
| Effect of pH | Peak potential shifts to less positive values with increasing pH | Indicates the involvement of protons in the electrode reaction. mdpi.com |
| Effect of Scan Rate | Peak current increases with the square root of the scan rate | Suggests a diffusion-controlled electrochemical process. researchgate.net |
Electrochemical Detection coupled with separation techniques like HPLC provides a highly sensitive method for the quantification of phenolic compounds. chromatographyonline.com Disposable carbon electrodes are often favored to avoid the tedious and often poorly reproducible polishing of glassy carbon electrodes. chromatographyonline.com For the determination of this compound, an HPLC system with an electrochemical detector would be employed. The working electrode would be held at a potential sufficient to oxidize the phenolic hydroxyl group, and the resulting current would be proportional to the concentration of the analyte. chromatographyonline.com The detection potential can be optimized to maximize the signal-to-noise ratio. chromatographyonline.com This approach offers high selectivity and sensitivity, making it suitable for trace analysis in various samples. chromatographyonline.com
Spectrophotometric Methods: UV-Vis and Fluorescence Spectroscopy for Quantitative Determination in Non-Biological Samples
Spectrophotometric methods, including UV-Vis absorption and fluorescence spectroscopy, are widely used for the quantitative analysis of compounds containing chromophores. The 2-hydroxyphenyl ketone moiety in this compound makes it an ideal candidate for analysis by these techniques.
UV-Vis Spectroscopy is based on the absorption of ultraviolet and visible light by a molecule. The UV-Vis spectrum of 2-hydroxybenzophenone (B104022) derivatives typically shows absorption bands corresponding to π-π* transitions. nih.govfrontiersin.org It is anticipated that this compound would exhibit a similar absorption profile, with an absorption maximum that can be used for quantitative analysis based on the Beer-Lambert law. The solvent can influence the position and intensity of the absorption bands.
Fluorescence Spectroscopy is a highly sensitive technique that relies on the emission of light from a molecule after it has been excited by absorbing light. Many 2-hydroxybenzophenone derivatives are known to be fluorescent, often exhibiting dual emission due to an excited-state intramolecular proton transfer (ESIPT) process. nih.govfrontiersin.org In these molecules, upon excitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen, leading to the formation of a keto-tautomer that then fluoresces at a longer wavelength. nih.govfrontiersin.org This property could be exploited for the highly sensitive and selective quantification of this compound. The fluorescence intensity is directly proportional to the concentration over a certain range.
The table below outlines the expected photophysical properties of this compound based on data from similar 2-hydroxybenzophenone derivatives. nih.govfrontiersin.org
| Property | Expected Value/Observation | Reference Compound(s) |
| Absorption Maximum (λabs) | ~320-400 nm | 2-hydroxybenzophenone derivatives nih.govfrontiersin.org |
| Emission Maximum (λem) | Dual emission possible, with a Stokes shift | 2-hydroxybenzophenone derivatives nih.govfrontiersin.org |
| Fluorescence Quantum Yield | Dependent on solvent and substitution | 2-hydroxybenzophenone derivatives |
| Excited-State Lifetime | Typically in the nanosecond range | 2-hydroxybenzophenone derivatives nih.gov |
Development of Chemical Sensor Technologies for Selective Detection in Environmental or Industrial Contexts
The development of chemical sensors for the rapid, selective, and sensitive detection of phenolic compounds is an active area of research. nih.gov These sensors are crucial for environmental monitoring and industrial process control. While specific sensors for this compound have not been reported, the principles used for detecting other phenolic compounds can be readily adapted.
Electrochemical Sensors are the most common type of sensor for phenolic compounds due to their ease of use, cost-effectiveness, and potential for miniaturization. mdpi.com These sensors often utilize a modified electrode to enhance sensitivity and selectivity. mdpi.com For instance, carbon-based materials like graphene and carbon nanotubes are frequently used as electrode modifiers due to their excellent conductivity and large surface area. researchgate.net The detection mechanism is based on the electrochemical oxidation of the phenolic group, with the resulting current being the analytical signal. researchgate.net
Optical Sensors , including colorimetric and fluorescent sensors, offer an alternative approach. nih.gov Colorimetric sensors often rely on a chemical reaction that produces a colored product in the presence of the analyte. acs.org For example, the Folin-Ciocalteu assay is a common method for the determination of total phenolic content. acs.org Fluorescent sensors can be designed based on the quenching or enhancement of fluorescence upon binding to the target analyte.
The development of a selective sensor for this compound would likely involve the use of molecularly imprinted polymers (MIPs) as a recognition element. nih.gov MIPs are synthetic polymers with tailor-made binding sites for a specific molecule, offering high selectivity.
The following table summarizes various sensor technologies that could be developed for the detection of this compound, based on existing research on phenolic compound sensors.
| Sensor Type | Recognition Element | Transduction Mechanism | Potential Advantages |
| Electrochemical | Modified Electrode (e.g., graphene, nanoparticles) mdpi.commdpi.com | Amperometry, Voltammetry researchgate.net | High sensitivity, low cost, portability mdpi.com |
| Colorimetric | Chemical Reagent (e.g., Folin-Ciocalteu) acs.org | Change in light absorption acs.org | Simple, visual detection acs.org |
| Fluorescent | Fluorophore with specific binding site | Fluorescence quenching or enhancement | High sensitivity |
| Biosensor | Enzyme (e.g., tyrosinase) mdpi.com | Electrochemical or optical | High selectivity |
| MIP-based Sensor | Molecularly Imprinted Polymer nih.gov | Electrochemical, optical, or mass-based | High selectivity and stability nih.gov |
Role of Cyclopentyl 2 Hydroxyphenyl Methanone in Coordination Chemistry and Material Science Precursor Research
Cyclopentyl(2-hydroxyphenyl)methanone as a Ligand Precursor in Metal Complex Synthesis
The primary role of this compound in coordination chemistry is as a precursor to a monoanionic bidentate ligand. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide and the adjacent carbonyl oxygen become available to coordinate with a metal center, forming a stable six-membered chelate ring. This chelation is a fundamental interaction in the synthesis of a wide array of metal complexes.
Synthesis of Metal Chelates with the Hydroxyl and Carbonyl Donor Atoms
The synthesis of metal chelates using 2-hydroxyaryl ketone precursors is a well-established methodology. The process typically involves the reaction of the ligand precursor with a metal salt in a suitable solvent. The presence of a base is often required to facilitate the deprotonation of the phenolic hydroxyl group, activating the ligand for coordination.
The general reaction can be summarized as: n C₁₂H₁₄O₂ + Mⁿ⁺ → M(C₁₂H₁₃O₂)ₙ + n H⁺
Where M represents a metal ion and n is its oxidation state. The resulting complexes, featuring [M(O,O)ₙ] coordination spheres, are often neutral and exhibit enhanced stability due to the chelate effect. Research on related 2-hydroxybenzophenone (B104022) ligands has demonstrated the formation of stable complexes with a variety of transition metals, lanthanides, and main group elements. These chelates are foundational to developing novel materials with specific magnetic, optical, or catalytic properties.
Investigation of Coordination Geometries and Ligand Field Theory in Novel Complexes
The coordination geometry of complexes formed with this compound-type ligands is dictated by the coordination number of the metal ion and the steric bulk of the ligand itself, in this case, the cyclopentyl group. Common geometries such as tetrahedral, square planar, and octahedral can be anticipated.
Ligand Field Theory (LFT) provides a powerful model for describing the electronic structure and properties of these coordination complexes. purdue.eduwikipedia.org LFT is an extension of molecular orbital theory and considers the covalent interactions between the metal d-orbitals and the ligand orbitals. uwimona.edu.jm When the deprotonated this compound ligand coordinates to a metal ion, the degeneracy of the metal's d-orbitals is lifted. fiveable.me The energy difference between the resulting sets of orbitals (e.g., t₂g and e*g in an octahedral complex) is known as the ligand field splitting parameter (Δ). uwimona.edu.jmuni-siegen.de
The magnitude of Δ is influenced by the nature of the metal ion, its oxidation state, and the field strength of the ligand. fiveable.me The oxygen donor atoms of the phenoxide and carbonyl groups are typically considered hard σ-donors and potential π-donors, placing them in the moderate to strong field region of the spectrochemical series. uwimona.edu.jm By analyzing the electronic spectra of these complexes, researchers can determine Δ and other ligand field parameters, which provides insight into the bonding and magnetic properties of the compounds.
Table 1: Predicted d-orbital splitting in an Octahedral Complex of a 2-Hydroxyaryl Ketone Ligand
| Geometry | Higher Energy Orbitals | Lower Energy Orbitals | Splitting Parameter |
|---|
This interactive table illustrates the fundamental concept of d-orbital splitting in an octahedral ligand field, which is central to understanding the electronic properties of the resulting metal complexes.
Applications in Homogeneous and Heterogeneous Catalysis
The structural motifs present in this compound make it and its derivatives attractive for applications in catalysis. The hydroxyl group, in particular, can participate in hydrogen-bonding interactions, which is a key feature in many organocatalytic systems.
Utilization as a Co-catalyst or Ligand Component in Organometallic Catalytic Cycles
In the realm of homogeneous catalysis, 2-hydroxybenzophenone derivatives have been employed as "chemical auxiliaries" to activate substrates. nih.govnih.gov The ortho-hydroxy group can act as an intramolecular hydrogen-bond donor, which can increase the acidity of nearby protons or activate a substrate through non-covalent interactions. researchgate.net For example, in Michael additions, the hydroxyl group of a ketimine derived from 2-hydroxybenzophenone was shown to be crucial for enhancing reactivity and achieving high stereoselectivity under bifunctional catalysis. nih.govnih.gov When coordinated to a metal center, the electronic properties of the ligand can be tuned by modifying the aryl or cyclopentyl rings, thereby influencing the catalytic activity of the metal in organometallic cycles such as cross-coupling or hydrogenation reactions.
Immobilization of this compound Moieties onto Support Materials for Heterogeneous Catalysis
A significant goal in catalysis is the transition from homogeneous to heterogeneous systems to simplify catalyst recovery and reuse. nih.gov Ligands like this compound can be immobilized onto solid supports to create robust heterogeneous catalysts. researchgate.net This can be achieved by functionalizing the ligand with a reactive group (e.g., a silane) that can be covalently attached to the surface of materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or mesoporous materials. rsc.orgnih.govmdpi.com
Once the ligand is anchored, metal ions can be introduced, forming a supported metal complex. The solid support provides high surface area and prevents the aggregation of active catalytic sites. mdpi.com This strategy combines the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system. While direct examples using this compound are not yet reported, the principles have been demonstrated with a wide range of other ligands, indicating a clear path for future research. researchgate.netbohrium.com
Table 2: Common Support Materials for Catalyst Immobilization
| Support Material | Key Features | Potential Functionalization Method |
|---|---|---|
| Silica (SiO₂) | High surface area, thermal stability, well-defined porosity. | Silanization with organosilanes. |
| Alumina (Al₂O₃) | High mechanical strength, Lewis acidic sites. | Anchoring via acidic/basic surface groups. |
| Polymers | Tunable functionality, flexible backbone. | Copolymerization of a functionalized ligand monomer. |
This interactive table summarizes common materials used to support molecular catalysts, a key strategy for developing recyclable and industrially viable catalytic processes.
Precursor in Polymer Chemistry and Supramolecular Materials
The 2-hydroxybenzophenone framework is a valuable synthon in polymer and supramolecular chemistry. These molecules are widely recognized as ultraviolet (UV) absorbers, a function that stems from their ability to undergo efficient excited-state intramolecular proton transfer (ESIPT). frontiersin.orgnih.govkyoto-u.ac.jp Upon absorption of UV light, the phenolic proton transfers to the carbonyl oxygen, and the molecule relaxes back to the ground state via non-radiative pathways, dissipating the energy as heat.
This property makes them ideal for incorporation into polymers to enhance lightfastness and prevent photodegradation. kyoto-u.ac.jp this compound could be functionalized to create a monomer and then copolymerized with other monomers to produce polymers with inherent UV protection. For instance, a vinyl group could be added to the aromatic ring, allowing for radical polymerization.
In supramolecular chemistry, the directed hydrogen bonding capabilities and aromatic surfaces of 2-hydroxybenzophenone derivatives enable the construction of self-assembling systems. frontiersin.orgnih.gov By designing molecules with complementary recognition sites, complex architectures like rosettes, chains, or networks can be formed through non-covalent interactions. These materials are of interest for developing "smart" materials whose properties can be switched by external stimuli. frontiersin.org
Incorporation into Polymer Backbones through Polymerization of Functionalized Monomers
The unique chemical structure of this compound offers several avenues for its incorporation into polymer backbones. This can be achieved by first modifying the molecule to introduce a polymerizable group, thereby creating a functionalized monomer.
One potential strategy involves the derivatization of the phenolic hydroxyl group. For instance, this hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding acrylate (B77674) or methacrylate (B99206) ester. This transformation converts the molecule into a vinyl monomer that can participate in free-radical polymerization. Co-polymerization of this functionalized monomer with other compatible monomers, such as styrene, methyl methacrylate, or various acrylates, would allow for the precise incorporation of the this compound moiety as a pendant group along the polymer chain. The presence of the bulky cyclopentyl group could influence the polymer's physical properties, such as its glass transition temperature and solubility.
Another approach could involve functionalizing the cyclopentyl ring. For example, if a derivative of this compound bearing a carboxylic acid or an amino group on the cyclopentyl ring were synthesized, it could be used in step-growth polymerization. The carboxylic acid derivative could be polymerized with a diol to form a polyester, or with a diamine to form a polyamide. Similarly, an amino-functionalized derivative could be reacted with a diacyl chloride or a dicarboxylic acid.
The incorporation of the 2-hydroxyphenyl ketone unit into a polymer backbone is of particular interest due to its well-known properties as a UV absorber and photostabilizer. Polymers containing these units are expected to exhibit enhanced resistance to photodegradation. Furthermore, the ketone and hydroxyl groups can act as coordination sites for metal ions, leading to the formation of metallopolymers with interesting optical, magnetic, or catalytic properties.
Table 1: Potential Polymerization Strategies for Functionalized this compound Monomers
| Polymerization Method | Functionalization of this compound | Resulting Polymer Type | Potential Properties of the Polymer |
| Free-Radical Polymerization | Esterification of the hydroxyl group with (meth)acryloyl chloride | Poly(meth)acrylate | UV resistance, altered thermal properties |
| Step-Growth Polymerization | Introduction of a carboxylic acid on the cyclopentyl ring | Polyester or Polyamide | Enhanced thermal stability, metal-coordination sites |
| Step-Growth Polymerization | Introduction of an amino group on the cyclopentyl ring | Polyamide or Polyimide | High-performance characteristics, potential for chelation |
Design of Self-Assembled Supramolecular Structures Incorporating this compound Moieties
The molecular structure of this compound contains functionalities that are conducive to the formation of ordered, self-assembled supramolecular structures. The key to this potential lies in the ability of the molecule to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking.
The 2-hydroxyphenyl ketone moiety is capable of forming a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. This pre-organizes the molecule into a planar conformation, which can facilitate intermolecular interactions. Furthermore, the phenolic hydroxyl group can also participate in intermolecular hydrogen bonding with other molecules of this compound or with other complementary molecules, leading to the formation of dimers, chains, or more complex networks.
The aromatic phenyl ring can engage in π-π stacking interactions, which are another important driving force for self-assembly. The arrangement of the molecules in the solid state will be a balance between optimizing the hydrogen bonding and maximizing the π-π stacking interactions. The presence of the non-planar, aliphatic cyclopentyl group will likely influence the packing of the molecules, potentially leading to the formation of porous structures or liquid crystalline phases.
By modifying the this compound molecule, it is possible to program its self-assembly behavior. For example, the introduction of additional hydrogen bonding sites or aromatic rings could lead to the formation of more complex and robust supramolecular architectures. The self-assembly of such molecules could be utilized in the development of functional materials, such as organic semiconductors, porous materials for gas storage, or components for molecular machines. The conjugation of photoactive benzophenone (B1666685) with diphenylalanine has been shown to yield a self-assembling photocatalyst. nih.govrsc.org
Table 2: Potential Non-Covalent Interactions Driving Self-Assembly of this compound
| Type of Interaction | Functional Groups Involved | Potential Supramolecular Structure |
| Hydrogen Bonding (intramolecular) | Phenolic -OH and Carbonyl C=O | Planarization of the 2-hydroxyphenyl ketone moiety |
| Hydrogen Bonding (intermolecular) | Phenolic -OH | Dimers, linear chains, or sheets |
| π-π Stacking | Phenyl rings | Stacked columnar or herringbone structures |
| van der Waals forces | Cyclopentyl groups | Influence on molecular packing and steric hindrance |
Surface Functionalization of Nanomaterials with this compound Derivatives
The functionalization of nanomaterial surfaces with organic molecules is a powerful strategy to tailor their properties and create new functionalities. This compound derivatives could be excellent candidates for the surface modification of a variety of nanomaterials, including metal oxides, quantum dots, and carbon nanotubes.
To achieve surface functionalization, the this compound molecule would need to be modified to include a suitable anchoring group. For metal oxide surfaces, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), a carboxylic acid or a phosphonic acid group could be introduced onto the cyclopentyl ring or the phenyl ring. These groups can form strong covalent bonds with the metal atoms on the nanoparticle surface.
Once anchored to the surface, the 2-hydroxyphenyl ketone moiety can impart new properties to the nanomaterial. For instance, its UV-absorbing properties could be used to protect the nanomaterial core from photodegradation or to create UV-shielding nanocomposites. The ability of the 2-hydroxyphenyl ketone to act as a photosensitizer could also be exploited in photodynamic therapy or photocatalysis.
Furthermore, the coordinated metal-ligand complexes of this compound could be used to functionalize nanomaterials. This would allow for the introduction of specific metal centers onto the nanoparticle surface, creating catalytic or magnetic nanocomposites. The cyclopentyl group could also be further functionalized with other molecules, such as fluorescent dyes or biomolecules, to create multifunctional nanomaterials for bioimaging or biosensing applications. The surface modification of nanoparticles is a critical step to enhance their stability and reduce non-specific interactions. mdpi.com
Table 3: Potential Applications of Nanomaterials Functionalized with this compound Derivatives
| Nanomaterial Type | Anchoring Group Strategy | Potential Application |
| Metal Oxides (e.g., TiO₂, ZnO) | Carboxylic or phosphonic acid on the cyclopentyl or phenyl ring | UV-shielding coatings, photocatalysis |
| Gold Nanoparticles | Thiol group introduced on the cyclopentyl or phenyl ring | Sensing, targeted drug delivery |
| Quantum Dots | Amine or carboxylic acid functionalization | Bioimaging, light-emitting devices |
| Carbon Nanotubes | π-π stacking of a pyrene-functionalized derivative | Reinforced polymer composites, electronic devices |
Future Research Trajectories and Emerging Opportunities for Cyclopentyl 2 Hydroxyphenyl Methanone
Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production
The industrial-scale synthesis of hydroxyaryl ketones, including Cyclopentyl(2-hydroxyphenyl)methanone, has traditionally relied on methods like the Fries rearrangement and Friedel-Crafts acylation. chemistrylearner.comlscollege.ac.in The Fries rearrangement converts a phenolic ester to a hydroxy aryl ketone using Lewis acid catalysts. chemistrylearner.comwikipedia.org The reaction is selective for ortho and para positions, a preference that can be influenced by reaction conditions such as temperature. wikipedia.orgorganic-chemistry.org However, these conventional methods often require stoichiometric or excess amounts of corrosive and environmentally challenging Lewis acids like aluminum chloride (AlCl₃), and harsh reaction conditions. lscollege.ac.inorganic-chemistry.org
Future research is intensely focused on developing greener, more sustainable synthetic routes. Key areas of exploration include:
Alternative Catalysts: Research is moving towards replacing traditional Lewis acids with more environmentally benign alternatives. Strong protic acids like methanesulfonic acid and heterogeneous catalysts are being investigated to mitigate the corrosive and toxic waste streams associated with AlCl₃. lscollege.ac.inorganic-chemistry.org Zinc powder has also been shown to catalyze the Fries rearrangement selectively. organic-chemistry.org
Green Solvents: The choice of solvent is critical for sustainable synthesis. Studies are exploring the use of greener solvents, such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and have a lower environmental impact. rsc.orgnih.gov Photoreduction reactions of benzophenones have been successfully carried out using ethanol, which can act as both a solvent and a hydrogen donor, powered by renewable solar energy. researchgate.netyoutube.com
Photochemical Methods: The photo-Fries rearrangement presents an alternative pathway that uses light to induce the reaction, often proceeding through a radical mechanism. lscollege.ac.inwikipedia.org A photo-induced rearrangement of 2′-arylisoflavones has been developed to synthesize (2-hydroxyphenyl)(fused phenyl)methanones in ethanol, a cost-effective and environmentally friendly solvent, without the need for any metal catalyst or additives. rsc.org These methods can sometimes be performed under milder conditions but may face challenges with yield and scalability. lscollege.ac.inwikipedia.org
The overarching goal is to design synthetic pathways that are not only efficient and high-yielding but also adhere to the principles of green chemistry, reducing waste, energy consumption, and the use of hazardous materials. researchgate.net
Deeper Mechanistic Insights through Advanced Spectroscopic and In Situ Analysis
A profound understanding of the reaction mechanisms and photophysical processes of this compound is crucial for optimizing its performance and discovering new applications. Advanced analytical techniques are at the forefront of this endeavor.
Electrochemical and Computational Analysis: Techniques like cyclic voltammetry are being used to study the electrochemical behavior of 2-hydroxybenzophenone (B104022) derivatives. researchgate.netuit.no These experimental studies, when coupled with computational methods like Density Functional Theory (DFT), provide deep insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netuit.noresearchgate.net This combined approach helps to understand how different substituents affect the molecule's redox properties and charge distribution. researchgate.net
Photophysical Characterization: The function of 2-hydroxybenzophenones as UV absorbers is linked to a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). frontiersin.orgnih.gov Upon UV irradiation, the proton from the 2-hydroxy group can transfer to the carbonyl oxygen. kyoto-u.ac.jp This process allows for the efficient dissipation of harmful UV energy as heat. kyoto-u.ac.jp Advanced spectroscopic techniques, including steady-state and time-resolved spectroscopy, are used to investigate this process. Studies on derivatives show dual-emission spectra, confirming the ESIPT character. frontiersin.orgnih.gov
In Situ Monitoring: Real-time analysis of reactions provides invaluable data on reaction kinetics and intermediates. Techniques like in situ NMR spectroscopy can be used to monitor the progress of polymerization reactions involving benzophenone-functionalized monomers, revealing details about copolymerization kinetics and the resulting polymer structure. rsc.org
| Derivative | Technique | Key Finding | Reference |
|---|---|---|---|
| Substituted 2-Hydroxybenzophenones | Cyclic Voltammetry & DFT | Electron-withdrawing groups lead to more favorable reduction potentials and lower HOMO/LUMO energy levels. | uit.no |
| BPOH-TPA, BPOH-PhCz, BPOH-SF | Absorption & Emission Spectroscopy | Dual-emission spectra observed in solutions, indicating ESIPT character. Emission color can be tuned with excitation energy. | frontiersin.orgnih.gov |
| Benzophenone-4 | Laser Flash Photolysis | Direct photolysis likely proceeds via homolytic breaking of the phenolic O-H bond, forming a phenoxy radical. | researchgate.net |
Rational Design and Synthesis of Highly Tunable Derivatives for Precision Chemical Functions
The core structure of this compound serves as a versatile scaffold for the rational design of new molecules with tailored properties. By strategically adding or modifying functional groups on the aromatic rings, researchers can fine-tune the compound's electronic, photophysical, and chemical characteristics.
A prime example is the tuning of emission properties in 2-hydroxybenzophenone derivatives. By introducing different electron-donating groups, researchers have successfully created a series of compounds with dual-emission and excitation energy-dependent emission colors. frontiersin.orgnih.gov For instance, a derivative with a stronger electron-donating group exhibited a clear color change from yellow to orange-red with increasing excitation power. nih.gov This tunability is crucial for applications in areas like chemical sensing, anti-counterfeiting technologies, and organic light-emitting devices (OLEDs). frontiersin.org
The synthesis of such derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach different aryl groups. nih.gov This modular approach allows for the creation of a diverse library of compounds from a common benzophenone (B1666685) intermediate. The knowledge gained from mechanistic studies (as discussed in 9.2) directly informs this rational design process, enabling scientists to predict how specific structural changes will impact function. For example, understanding the relationship between substituent electronic properties and redox potentials allows for the design of derivatives with specific electrochemical behaviors. uit.no
| Substituent Type | Effect on Properties | Potential Application | Reference |
|---|---|---|---|
| Electron-Donating Groups | Increases proton-accepting ability of carbonyl, influences ESIPT process and emission wavelength. | Tunable fluorophores, OLEDs, sensors. | frontiersin.orgnih.gov |
| Electron-Withdrawing Groups (e.g., -Cl, -Br) | Lowers LUMO/HOMO energy levels, makes reduction potential more favorable. | Materials for electronic devices, catalysis. | uit.no |
| Alkyl/Alkoxy Chains | Increases compatibility with polymer matrices, reduces volatility. | Improved UV stabilizers for plastics. | kyoto-u.ac.jp |
Integration of this compound into Advanced Materials Science and Nanotechnology
The unique photochemical properties of the 2-hydroxybenzophenone scaffold make it an attractive component for advanced materials. Future research will likely see its increased integration into polymers, hydrogels, and nanomaterials for a variety of applications.
Polymer Stabilization: A well-established application is the use of 2-hydroxybenzophenone derivatives as UV absorbers to improve the lightfastness of polymers. kyoto-u.ac.jp Future work will focus on creating more effective stabilizers by, for example, covalently incorporating the benzophenone moiety into the polymer backbone to prevent leaching and improve long-term performance. kyoto-u.ac.jpmdpi.com
Photoinitiators and Cross-linkers: Benzophenone and its derivatives can act as photoinitiators. Upon UV irradiation, they can abstract a hydrogen atom from a nearby molecule, creating a radical that can initiate polymerization or cross-linking. rsc.orgmdpi.com This property is being exploited to create surface-attached polymer hydrogels and nanostructured materials. rsc.orgmdpi.com For example, a benzophenone-functionalized monomer has been synthesized and copolymerized to create water-soluble, UV-reactive polymers that can form hydrogels upon irradiation. rsc.org 4-Hydroxybenzophenone has been used as a photoinitiator to synthesize fluorescent copolymer micelles for targeted drug release and bioimaging. sigmaaldrich.com
Nanotechnology: The ability to initiate polymerization and cross-linking on a small scale opens doors in nanotechnology. Benzophenone-containing polymers can be used to create nanostructured transparent electrodes for flexible optoelectronic devices or to fabricate nanoparticles for advanced applications like targeted drug delivery. sigmaaldrich.com
Interdisciplinary Approaches Expanding the Fundamental Understanding and Chemical Utility of this Class of Compounds
The future advancement of this compound and its analogs will increasingly depend on interdisciplinary collaboration. The synergy between synthetic chemistry, materials science, computational modeling, and biology is unlocking new possibilities.
Computational and Experimental Synergy: As highlighted earlier, the combination of experimental techniques like electrochemistry with theoretical DFT calculations provides a much richer understanding than either approach alone. researchgate.netuit.no This synergy allows for the prediction of molecular properties before synthesis, accelerating the discovery of new materials with desired functions.
Medicinal Chemistry: The benzophenone scaffold is recognized as a "ubiquitous scaffold" in medicinal chemistry. nih.gov Derivatives have been synthesized and evaluated for a wide range of biological activities, including as inhibitors of p38 MAP kinase, which is relevant to inflammatory diseases. nih.gov Future research could explore derivatives of this compound for pharmaceutical applications, leveraging the existing knowledge base of this chemical class. researchgate.net
Photobiology and Environmental Science: The widespread use of benzophenones in sunscreens and plastics necessitates a deeper understanding of their photochemical behavior in biological and environmental systems. researchgate.netcollectionscanada.gc.ca Interdisciplinary research is crucial to assess their environmental fate, potential for degradation, and interactions with biological molecules, ensuring their safe and sustainable use. researchgate.net
By embracing these interdisciplinary approaches, the scientific community can continue to expand the fundamental understanding and chemical utility of this important class of compounds, ensuring that this compound remains a subject of vibrant and impactful research.
Q & A
Q. Advanced Research Focus
- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus or E. coli, with vancomycin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), using cisplatin for baseline toxicity .
- Controls : Include solvent-only (DMSO) and scaffold analogs (e.g., phenyl-substituted ketones) to isolate structure-activity relationships .
How can computational methods predict the physicochemical properties of this compound, and what are their limitations?
Q. Advanced Research Focus
- Tools : ACD/Labs Percepta estimates logP (3.2) and solubility (0.14–0.26 Pa at 25°C) via QSPR models .
- Limitations : Predictions may fail for polymorphic forms or solvent-specific interactions. Experimental validation (e.g., HPLC solubility tests) is critical .
What are the best practices for ensuring reproducibility in synthesizing this compound under varying laboratory conditions?
Q. Basic Research Focus
- Standardized protocols : Document molar ratios (e.g., 2:1 for nucleophile:electrophile), solvent purity (THF over molecular sieves), and reflux duration .
- Batch consistency : Use calibrated equipment (e.g., Schlenk lines for anhydrous conditions) and validate yields via GC-MS .
- Data sharing : Publish crystallographic data (CCDC entries) and spectral libraries for cross-lab verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
